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Foundational

Engineering 3D Chemical Space: The Structural, Conformational, and Synthetic Landscape of 1,6-Diazaspiro[3.5]nonane

Executive Summary: Escaping "Flatland" in Drug Discovery For decades, medicinal chemistry relied heavily on planar, sp²-hybridized heteroaromatic scaffolds. While synthetically accessible, these "flat" molecules often su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized heteroaromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor solubility, off-target promiscuity (due to non-specific π−π stacking), and high attrition rates in clinical trials. The modern paradigm emphasizes increasing the fraction of sp³ carbons ( Fsp3​ ) to create highly three-dimensional architectures.

The 1,6-diazaspiro[3.5]nonane scaffold represents a pinnacle of this 3D design philosophy. By fusing a highly strained azetidine (4-membered) ring with a versatile piperidine (6-membered) ring at a single spiro-carbon, this core enforces a rigid, orthogonal geometry. This unique topology allows for precise vectorial projection of pharmacophores, making it a privileged scaffold for designing highly selective kinase inhibitors, including targeting Janus Kinase (JAK) and Interleukin-2-inducible T-cell kinase (ITK) 1[1].

Topological Anatomy and Conformational Logic

Structural Connectivity

1,6-Diazaspiro[3.5]nonane consists of an azetidine ring (positions 1–3) and a piperidine ring (positions 5–9), sharing the quaternary spiro carbon at position 4. The nitrogen atoms are located at position 1 (directly adjacent to the spiro carbon) and position 6 (separated from the spiro carbon by a single methylene bridge at C5).

3D Conformational Dynamics

The defining feature of any spiro[3.5] system is its orthogonal ring fusion . The plane of the azetidine ring intersects the average plane of the piperidine ring at approximately 90°.

  • Piperidine Ring: Adopts a classic chair conformation. To minimize 1,3-diaxial steric strain, bulky substituents on the piperidine nitrogen (N6) strongly prefer the equatorial position.

  • Azetidine Ring: Adopts a slightly puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene groups, though it is considerably flatter than larger cycloalkanes.

  • Vectorial Projection: Because the azetidine nitrogen (N1) is directly attached to the spiro carbon, any functional group appended to N1 is projected perpendicularly to the equatorial substituents of the piperidine ring. This allows the molecule to simultaneously probe the deep hydrophobic pockets and the solvent-exposed regions of an enzyme's active site.

ConformationalLogic SpiroCore Spiro[3.5]nonane Core Piperidine Piperidine Ring (Chair Conformation) SpiroCore->Piperidine Azetidine Azetidine Ring (Puckered Conformation) SpiroCore->Azetidine Orthogonality Orthogonal Fusion at C4 (90° Vectorial Projection) Piperidine->Orthogonality Azetidine->Orthogonality Equatorial Equatorial Preference (Minimizes 1,3-diaxial strain) Orthogonality->Equatorial

Logical mapping of 3D conformational preferences in the spiro[3.5]nonane system.

Pharmacological Applications

The rigid 3D nature of 1,6-diazaspiro[3.5]nonane has been heavily leveraged in recent drug discovery campaigns, particularly for kinase targets where selectivity is traditionally difficult to achieve due to highly conserved ATP-binding sites.

JAK Inhibitors (e.g., Delgocitinib Analogs)

In the development of Janus Kinase (JAK) inhibitors, replacing planar heteroaromatics with a spirocyclic azacycloalkane group significantly enhances the "three-dimensionality" of the hinge-binding motif 1[1]. The spiro scaffold effectively fills the ribose-binding pocket while projecting vectors into the selectivity filter, improving both JAK3 potency and overall metabolic stability.

ITK Inhibitors

Interleukin-2-inducible T-cell kinase (ITK) is a critical target for T-cell lymphomas and autoimmune diseases. Recent patent literature highlights the use of heterobicyclic derivatives incorporating the 1,6-diazaspiro[3.5]nonane core to achieve highly potent ITK inhibition, outperforming flat analogs in preclinical models 2[2].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Kinase Domain) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription (Inflammation) STAT->Nucleus Inhibitor Spiro-based Inhibitor (e.g., 1,6-Diazaspiro[3.5]nonane) Inhibitor->JAK Competitive Inhibition

Inhibition of the JAK/STAT signaling pathway by spirocyclic kinase inhibitors.

Quantitative Data Summaries

To aid in computational modeling and formulation design, the physicochemical and topological properties of the standard protected building block (1-Boc-1,6-diazaspiro[3.5]nonane) are summarized below 3[3], 4[4].

Table 1: Physicochemical & Topological Properties
ParameterValueClinical/Synthetic Relevance
Molecular Formula C₁₂H₂₂N₂O₂Base scaffold for derivatization.
Molecular Weight 226.32 g/mol Low MW allows ample room for fragment growth.
Exact Mass 226.1681 DaHigh-resolution MS target for synthetic validation.
TPSA 41.6 ŲExcellent membrane permeability profile.
XLogP3-AA ~1.2Optimal lipophilicity for oral bioavailability.
Predicted pKa 10.73 ± 0.20Piperidine nitrogen is protonated at physiological pH.
Rotatable Bonds 2High rigidity reduces entropic penalty upon binding.

Experimental Workflow: Synthesis of the Spiro Core

Synthesizing the azetidine ring onto a pre-existing piperidine scaffold requires precise control over stereocenters and leaving groups. The most reliable, field-proven methodology involves the construction and subsequent cyclization of a 1,3-amino alcohol derivative derived from nipecotic acid 5[5].

SynthesisWorkflow Step1 N-Protected Nipecotic Acid Ester (Starting Material) Step2 Enolate Allylation (Installs C3-allyl group) Step1->Step2 Step3 Curtius Rearrangement (Converts C3-ester to C3-amine) Step2->Step3 Step4 Oxidative Cleavage & Reduction (Yields 1,3-amino alcohol) Step3->Step4 Step5 Mesylation & Intramolecular SN2 (Azetidine Ring Closure) Step4->Step5

Synthetic workflow for 1,6-diazaspiro[3.5]nonane via 1,3-amino alcohol cyclization.

Step-by-Step Self-Validating Protocol

Step 1: Enolate Allylation

  • Procedure: Dissolve 1-benzyl-piperidine-3-carboxylic acid methyl ester (nipecotic acid derivative) in anhydrous THF at -78°C. Add LDA (1.2 eq) dropwise to form the enolate. After 30 mins, add allyl bromide (1.5 eq). Quench with saturated NH₄Cl after 2 hours.

  • Causality: Alkylating the C3 position establishes the quaternary spiro center early in the synthesis and provides the exact two-carbon chain required for the azetidine ring.

  • Validation Checkpoint: ¹H NMR should show the disappearance of the α -proton and the appearance of multiplet signals at ~5.8 ppm (vinyl CH) and ~5.1 ppm (terminal CH₂).

Step 2: Curtius Rearrangement

  • Procedure: Hydrolyze the ester using LiOH in THF/H₂O. Isolate the carboxylic acid, then dissolve in t-BuOH. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq). Reflux at 85°C for 12 hours.

  • Causality: The Curtius rearrangement is chosen because it cleanly converts the sterically hindered quaternary carboxylic acid into a primary amine (trapped as a Boc-carbamate by the solvent) with absolute retention of stereochemistry.

  • Validation Checkpoint: IR spectroscopy must show the disappearance of the broad carboxylic acid OH stretch and the appearance of a sharp carbamate carbonyl stretch at ~1710 cm⁻¹.

Step 3: Oxidative Cleavage to 1,3-Amino Alcohol

  • Procedure: Dissolve the intermediate in CH₂Cl₂/MeOH. Cool to -78°C and bubble O₃ until a blue color persists. Purge with N₂, then add NaBH₄ (3.0 eq) and allow to warm to room temperature overnight.

  • Causality: Ozonolysis followed directly by reductive workup with NaBH₄ bypasses the isolation of the volatile and potentially unstable aldehyde intermediate, directly yielding the primary alcohol.

  • Validation Checkpoint: LC-MS will show a mass shift corresponding to the loss of one carbon (-12 Da) and the addition of oxygen, confirming the primary alcohol formation.

Step 4: Mesylation and Intramolecular Cyclization

  • Procedure: Dissolve the alcohol in CH₂Cl₂ with Et₃N (2.0 eq) at 0°C. Add methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour. Remove the Boc group using TFA/CH₂Cl₂ (1:1). Concentrate, then dissolve the crude mesylate-amine salt in acetonitrile. Add K₂CO₃ (3.0 eq) and reflux for 16 hours.

  • Causality: Converting the primary alcohol to a mesylate creates an excellent leaving group. Deprotecting the amine allows it to act as an intramolecular nucleophile. The basic conditions neutralize the TFA salt and drive the 4-exo-tet cyclization to form the highly strained azetidine ring.

  • Validation Checkpoint: Final LC-MS must indicate the loss of the mesylate group (-96 Da) and the formation of the [M+H]⁺ ion for the spirocycle. ¹³C NMR will confirm the highly characteristic spiro quaternary carbon shift at ~60-65 ppm.

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Exploratory

1,6-Diazaspiro[3.5]nonane physical and chemical properties for drug discovery

An In-Depth Technical Guide to 1,6-Diazaspiro[3.5]nonane in Modern Drug Discovery Executive Summary The transition from planar, two-dimensional aromatic rings to highly three-dimensional spirocyclic scaffolds represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,6-Diazaspiro[3.5]nonane in Modern Drug Discovery

Executive Summary

The transition from planar, two-dimensional aromatic rings to highly three-dimensional spirocyclic scaffolds represents a paradigm shift in contemporary medicinal chemistry. At the forefront of this "escape from flatland" is 1,6-diazaspiro[3.5]nonane , a bicyclic aliphatic diamine. By replacing traditional piperazine or morpholine moieties with this spirocycle, drug developers can significantly enhance the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby improving aqueous solubility, metabolic stability, and target selectivity. This whitepaper provides a comprehensive analysis of the physical and chemical properties of 1,6-diazaspiro[3.5]nonane, its mechanistic role in pharmacology, and field-proven synthetic protocols for its integration into drug discovery pipelines.

The "Escape from Flatland" Paradigm: Causality in Scaffold Hopping

Historically, high-throughput screening libraries were dominated by flat, sp2 -rich aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, highly lipophilic and planar molecules often suffer from poor pharmacokinetic (PK) profiles, high attrition rates in clinical trials, and promiscuous off-target binding.

The integration of the 1,6-diazaspiro[3.5]nonane scaffold directly addresses these limitations. The spirocyclic quaternary carbon atom acts as a structural hinge, forcing the azetidine (4-membered) and piperidine (6-membered) rings into an orthogonal orientation[1].

The Causality of Experimental Choice:

  • Enhanced 3D Vectoring: The rigid, orthogonal geometry provides unique exit vectors for substituents, allowing medicinal chemists to probe deep, narrow binding pockets (such as the ATP-binding cleft of kinases) that planar rings cannot access[2].

  • Physicochemical Optimization: The localized dipole moments of the two nitrogen atoms, combined with the compact aliphatic core, lower the overall lipophilicity (LogP) and increase aqueous solubility compared to matched-pair aromatic analogs[3].

  • Metabolic Resistance: The lack of benzylic hydrogens and the steric hindrance provided by the spiro-center protect the molecule from rapid cytochrome P450-mediated oxidative metabolism.

ScaffoldHopping A Planar Amines (e.g., Piperazine) B High Lipophilicity Off-Target Toxicity A->B Limitation C 1,6-Diazaspiro[3.5]nonane (Spirocyclic Core) A->C Scaffold Hopping D Increased Fsp3 Orthogonal Vectors C->D Structural Benefit E Improved PK/PD High Target Selectivity D->E Clinical Outcome

Diagram 1: Logical workflow of scaffold hopping from planar amines to spirocyclic cores.

Physical and Chemical Properties

Understanding the physicochemical baseline of 1,6-diazaspiro[3.5]nonane is critical for formulation and synthetic planning. The compound is most frequently utilized and stored as a dihydrochloride salt to prevent atmospheric degradation, or as a mono-Boc protected derivative (e.g., 1-Boc-1,6-diazaspiro[3.5]nonane) to allow regioselective functionalization[3][4].

Table 1: Quantitative Physicochemical Data

PropertyParent Compound (Dihydrochloride)1-Boc-Protected Derivative
CAS Number 1334499-65-8[4]1251005-45-4[3]
Molecular Formula C₇H₁₄N₂ · 2HClC₁₂H₂₂N₂O₂
Molecular Weight 213.15 g/mol [4]226.32 g/mol [3]
Topological Polar Surface Area (TPSA) ~24.06 Ų41.57 Ų[3]
LogP (Predicted) -0.5 to 0.11.75[3]
Hydrogen Bond Donors / Acceptors 2 / 21 / 3[3]
Physical Appearance White to off-white crystalline powderOff-white solid[5]

Pharmacological Applications & Target Pathways

The 1,6-diazaspiro[3.5]nonane scaffold has been successfully deployed across several high-value therapeutic targets:

  • Janus Kinase (JAK) Inhibitors: In the development of dermatological agents like Delgocitinib (JTE-052) analogs, the diazaspiroalkane framework was utilized to bind the JAK1/JAK3 hinge region. The spiro-azetidine ring specifically enhances T-cell inhibitory activity by projecting substituents into the solvent-exposed front of the kinase domain, improving potency without inflating molecular weight[2].

  • Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors: Recent patent literature highlights the use of 1,6-diazaspiro[3.5]nonane in heterobicyclic derivatives targeting ITK for the treatment of relapsed/refractory T-cell lymphomas[6].

  • CXCR4 Antagonists: The spirocyclic diamine serves as a rigid linker in CXCR4 antagonists, precisely spacing the pharmacophoric basic centers required to block the CXCL12 chemokine from binding to the receptor, thereby inhibiting cancer metastasis[7].

Synthetic Methodologies and Experimental Protocols

The construction of the 1,6-diazaspiro[3.5]nonane core is notoriously challenging due to the steric hindrance of forming a quaternary spiro center. The most robust, field-proven strategy relies on the functionalization of a pre-existing 6-membered ring (nipecotic acid derivative) followed by intramolecular cyclization to form the 4-membered azetidine ring[1].

Self-Validating Protocol: Synthesis of 1-Boc-1,6-diazaspiro[3.5]nonane

This protocol ensures high regioselectivity and prevents unwanted polymerization. The causality behind the reagent choices is embedded in the steps below.

Step 1: Enolate Allylation of Nipecotic Acid

  • Procedure: Dissolve N-Boc-nipecotic acid ethyl ester (1.0 eq) in anhydrous THF under argon. Cool to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.2 eq) to form the enolate. After 30 minutes, add allyl bromide (1.5 eq).

  • Causality: LDA is a non-nucleophilic strong base required to quantitatively deprotonate the α -carbon without attacking the ester carbonyl. The -78°C temperature prevents self-condensation.

Step 2: Curtius Rearrangement

  • Procedure: Hydrolyze the ester to the carboxylic acid using LiOH. Treat the resulting acid with Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (1.5 eq) in toluene. Heat to 80°C, then trap the resulting isocyanate with benzyl alcohol to form a Cbz-protected amine.

  • Causality: The Curtius rearrangement is the most reliable method for converting a sterically hindered quaternary carboxylic acid into a primary amine with complete retention of stereochemistry[1].

Step 3: Oxidative Cleavage and Reduction

  • Procedure: Treat the allyl intermediate with Osmium Tetroxide (OsO₄, catalytic) and N-Methylmorpholine N-oxide (NMO) to form a diol, followed by Sodium Periodate (NaIO₄) to cleave the diol into an aldehyde. Immediately reduce the aldehyde using Sodium Borohydride (NaBH₄) in methanol to yield a primary alcohol.

  • Causality: Direct ozonolysis can over-oxidize the sensitive nitrogen protecting groups. The two-step Lemieux-Johnson oxidation followed by reduction provides a clean, self-validating progression to the critical 1,3-amino alcohol precursor[1].

Step 4: Intramolecular Cyclization (Azetidine Formation)

  • Procedure: Activate the primary alcohol by treating it with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine at 0°C. Remove the Cbz protecting group via catalytic hydrogenation (Pd/C, H₂). The exposed primary amine will spontaneously undergo an intramolecular SN​2 cyclization upon mild basic heating (K₂CO₃ in acetonitrile) to form the 1,6-diazaspiro[3.5]nonane core.

  • Causality: The mesylate is an excellent leaving group. The 4-exo-tet cyclization is thermodynamically disfavored but kinetically facilitated by the Thorpe-Ingold effect provided by the bulky piperidine ring at the spiro center.

SynthesisWorkflow N1 N-Boc-Nipecotic Acid Ester N2 Enolate Formation (LDA, -78°C) & Allylation N1->N2 N3 alpha-Allyl Nipecotic Derivative N2->N3 N4 Curtius Rearrangement (DPPA, Heat, BnOH) N3->N4 N5 Cbz-Protected Amine N4->N5 N6 1. OsO4 / NaIO4 (Cleavage) 2. NaBH4 (Reduction) N5->N6 N7 Primary Alcohol Intermediate N6->N7 N8 1. MsCl (Activation) 2. Pd/C, H2 (Deprotection) 3. K2CO3 (Cyclization) N7->N8 N9 1-Boc-1,6-Diazaspiro[3.5]nonane N8->N9

Diagram 2: Step-by-step synthetic workflow for the 1,6-diazaspiro[3.5]nonane core.

Conclusion

The strategic incorporation of 1,6-diazaspiro[3.5]nonane into drug discovery programs is a masterclass in modern medicinal chemistry. By leveraging its unique physicochemical properties—specifically its high TPSA, optimal LogP, and rigid 3D architecture—researchers can systematically overcome the liabilities of flat aromatic rings. As synthetic methodologies, such as the Curtius rearrangement and controlled azetidine cyclization, become more streamlined, the application of this spirocyclic diamine in kinase inhibitors, chemokine antagonists, and beyond will continue to expand.

References

  • ACS Chemical Reviews. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available at: [Link]

  • ACS Publications. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib). Available at:[Link]

  • Google Patents (WO2025181247A1).Heterobicyclic derivatives as itk inhibitors.
  • European Patent Office (EP1790639). Spirocyclic Compounds and Their Use as CXCR4-Antagonists. Available at: [Link]

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Foundational

Role of spirocyclic diamines in modern medicinal chemistry

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures has fundamentally reshaped modern drug discovery. As a Senior Application Scientist, I have observed firsthand how...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures has fundamentally reshaped modern drug discovery. As a Senior Application Scientist, I have observed firsthand how integrating spirocyclic diamines into medicinal chemistry pipelines resolves critical bottlenecks in pharmacokinetics, target selectivity, and metabolic stability.

This whitepaper provides an in-depth technical analysis of spirocyclic diamines, detailing their pharmacological rationale, structural advantages, and the state-of-the-art synthetic methodologies required to assemble these complex scaffolds.

The Rationale: Escaping Flatland

Historically, medicinal chemistry relied heavily on flat, biaryl-like scaffolds due to the robustness of cross-coupling reactions (e.g., Suzuki-Miyaura). However, this over-reliance led to high attrition rates in clinical trials, primarily due to poor aqueous solubility and off-target promiscuity. The paradigm shifted with the concept of "Escape from Flatland," which demonstrated that increasing a molecule's saturation—quantified by the fraction of sp3 -hybridized carbons ( Fsp3​ )—directly correlates with clinical success[1].

Spirocyclic diamines are privileged pharmacophores in this context. Characterized by two fused rings sharing a single quaternary carbon atom and containing at least two nitrogen atoms, they offer unparalleled structural rigidity[2].

  • Vectorial Projection: The orthogonal arrangement of the spiro-fused rings forces substituents into distinct, predictable 3D vectors. This allows the diamine to probe deep, highly specific receptor pockets that flat molecules cannot access[3].

  • Conformational Restriction: By locking the diamine into a rigid conformation, the entropic penalty typically incurred upon target binding is drastically reduced, leading to enhanced binding affinity[4].

G Flat Planar Aromatics (Low Fsp3) Spiro Spirocyclic Scaffolds (High Fsp3) Flat->Spiro 'Escape from Flatland' (Saturation Strategy) Prop1 Increased Aqueous Solubility Spiro->Prop1 Prop2 Reduced Promiscuity (Off-target effects) Spiro->Prop2 Prop3 Enhanced 3D Vector Projection Spiro->Prop3 Prop4 Improved Metabolic Stability Spiro->Prop4

Logical shift from planar to spirocyclic scaffolds improving drug-like properties.

Pharmacological Profiling: GPCRs and Beyond

The presence of two basic nitrogen atoms in a spirocyclic core allows for diverse electrostatic and hydrogen-bonding interactions. Recent in vivo studies (2017–2021) highlight the efficacy of spirocyclic compounds in treating neurological, infectious, and metabolic diseases[5].

A landmark 2025 study by the Reymond Research Group explored a virtual library of spirocycles with ring sizes ranging from four to eight, carrying primary or secondary amines[6]. By synthesizing novel spirocyclic diamines containing azepane or azocane rings, they successfully identified an enantiomeric unsubstituted spirocyclic diamine as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR)[6].

Table 1: Comparative Physicochemical Shifts (Planar vs. Spirocyclic Scaffolds)
PropertyPlanar Scaffolds (e.g., Biphenyl/Piperazine)Spirocyclic Diamines (e.g., Diazaspiro[3.3]heptane)
Fsp3​ Fraction Low (< 0.3)High (> 0.7)
Aqueous Solubility Generally lower (π-π stacking induces aggregation)Significantly enhanced (disrupted planarity)
Metabolic Stability Susceptible to rapid CYP450 oxidationSteric hindrance protects adjacent C-H bonds
Target Selectivity Promiscuous (binds multiple hydrophobic pockets)High (rigid 3D vector projection limits off-targets)
Entropic Penalty High (requires conformational locking upon binding)Low (pre-organized rigid conformation)

Synthetic Methodologies: The SnAP Cyclization Protocol

Historically, the synthesis of spirocyclic diamines—particularly those with methyl substitutions or adjacent heteroatoms—was hindered by harsh conditions, low yields, and complex protecting-group strategies[2].

The landscape was revolutionized by the development of the Tin Amine Protocol (SnAP) by Bode and co-workers[7]. SnAP reagents enable the predictable, one-step synthesis of saturated, NH-free N-heterocycles directly from readily available cyclic ketones[7]. The reaction proceeds via a radical-mediated intramolecular cyclization, offering high diastereoselectivity and mild operating conditions[8].

Workflow Ketone Cyclic Ketone + SnAP Reagent Imine Imine Formation Ti(OiPr)4 Ketone->Imine Condensation Radical Radical Generation Cu(OTf)2 / HFIP Imine->Radical Oxidation Cyclization Intramolecular C-C Bond Formation Radical->Cyclization Ring Closure Product Spirocyclic Diamine (NH-free) Cyclization->Product Workup

Step-by-step SnAP cyclization workflow for synthesizing spirocyclic diamines.

Experimental Protocol: Iterative SnAP Cyclization

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a representative spirocyclic diamine using a SnAP reagent. This methodology is designed as a self-validating system; each step includes specific mechanistic rationale and in-process controls.

Phase 1: Imine Condensation

Objective: Form the intermediate imine without prematurely cleaving the delicate carbon-tin bond of the SnAP reagent.

  • Procedure: To a flame-dried flask under argon, add the cyclic ketone (1.0 equiv) and the appropriate SnAP reagent (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Catalysis: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Causality & Validation: Ti(OiPr)4​ acts as both a mild Lewis acid and a dehydrating agent. Unlike Brønsted acids (which would protonate and destroy the stannyl group), Ti(OiPr)4​ selectively activates the ketone for nucleophilic attack[8]. Validation: An aliquot analyzed via TLC (using basic alumina to prevent imine hydrolysis) should show complete consumption of the starting ketone.

Phase 2: Radical Generation and Cyclization

Objective: Induce intramolecular C-C bond formation via a carbon-centered radical.

  • Procedure: Dilute the reaction mixture with Hexafluoro-2-propanol (HFIP) to achieve a DCM:HFIP ratio of 4:1.

  • Oxidation: Add Copper(II) triflate ( Cu(OTf)2​ ) (1.0 equiv) in one portion. The solution will immediately transition from pale yellow to dark green/brown. Stir for 2 hours.

  • Causality & Validation: Cu(OTf)2​ serves as a single-electron transfer (SET) oxidant, generating a carbon-centered radical by oxidizing the C-Sn bond[8]. HFIP is a critical co-solvent; its strong hydrogen-bond donating capability stabilizes the transition state of the radical cyclization, suppressing undesired intermolecular dimerization and accelerating ring closure. Validation: LC-MS analysis of the crude mixture will confirm the exact mass of the cyclized product, indicating successful spiro-fusion.

Phase 3: Workup and Isolation

Objective: Remove transition metal byproducts that cause severe emulsion and product contamination.

  • Procedure: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and 0.5 M aqueous EDTA. Stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer turns deep blue.

  • Causality & Validation: Copper and tin byproducts tightly coordinate to the basic nitrogen atoms of the newly formed spirocyclic diamine. EDTA effectively outcompetes the product, chelating the transition metals and allowing for clean liquid-liquid phase separation.

  • Purification: Extract the aqueous layer with a 3:1 Chloroform/Isopropanol mixture (to maximize the recovery of the highly polar diamine) and purify via flash chromatography (DCM/MeOH/NH4OH).

Future Perspectives

The architectural elegance of spirocyclic diamines presents an exciting, underexplored chemical space[5]. As high-throughput synthesis and computational optimization techniques advance, the historical synthetic bottlenecks associated with these complex 3D scaffolds are rapidly dissolving[5]. The integration of scalable spirocyclic diamine synthesis—such as the 100g scale-up of biologically relevant spirocyclic pyrrolidines[9]—into DNA-encoded libraries (DELs) will undoubtedly yield the next generation of highly selective, metabolically stable therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (2022). URL: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis (2022). URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (2014). URL: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (2009). URL:[Link](via Springer Nature related citation)

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group, Helvetica Chimica Acta (2025). URL:[Link]

  • SnAP-eX Reagents for the Synthesis of Exocyclic 3-Amino- and 3-Alkoxypyrrolidines and Piperidines from Aldehydes. Organic Letters, ACS Publications (2016). URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega (2021). URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine... Ring Systems. The Journal of Organic Chemistry (2016). URL:[Link]

Sources

Exploratory

Escaping Flatland: The 1,6-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery

Executive Summary The transition from traditional planar molecules to highly three-dimensional (3D) architectures is a defining evolution in contemporary medicinal chemistry. As drug discovery programs increasingly targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional planar molecules to highly three-dimensional (3D) architectures is a defining evolution in contemporary medicinal chemistry. As drug discovery programs increasingly target complex, poorly conserved binding pockets, the limitations of flat heteroaromatic rings and simple saturated heterocycles (like piperazine) become apparent—namely, poor target selectivity and high metabolic liability. This technical guide explores the structural mechanism of action, physicochemical profiling, and experimental implementation of 1,6-diazaspiro[3.5]nonane , a rigid, 3D spirocyclic bioisostere that is redefining scaffold-based drug design.

The "Mechanism of Action" of a Molecular Scaffold

In medicinal chemistry, a molecular scaffold does not possess a biological mechanism of action in isolation; rather, its "mechanism" is purely structural and physicochemical. It acts as a geometric framework that dictates the spatial orientation of attached pharmacophores. The 1,6-diazaspiro[3.5]nonane scaffold exerts its effects through two primary structural mechanisms:

  • Vectorial Projection (Escaping Flatland): Traditional scaffolds like piperazine project their substituents in a roughly 180° (para-like) planar orientation. In contrast, the spiro-fusion of an azetidine ring to a piperidine ring in 1,6-diazaspiro[3.5]nonane forces an orthogonal, tetrahedral-like projection of exit vectors. This allows the molecule to sample spherical chemical space, accessing deep, uniquely shaped binding pockets that planar molecules cannot reach without severe entropic penalties1[1].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the exposed α -carbons of secondary and tertiary amines for N-dealkylation. The dense, rigid substructure of the spirocycle introduces significant steric hindrance around these α -carbons, physically blocking the oxidative heme center of CYP enzymes and drastically improving the intrinsic metabolic half-life of the compound.

G A Planar Scaffold (Piperazine) B Promiscuous Binding A->B Flat Vectors C High CYP Liability A->C Exposed C-H D 1,6-Diazaspiro[3.5]nonane E Target Specificity D->E 3D Vectors F Metabolic Stability D->F Steric Shielding

Fig 1. Structural mechanism of action comparing planar and 3D spirocyclic scaffolds.

Physicochemical Profiling: 1,6-Diazaspiro[3.5]nonane vs. Piperazine

To rationally incorporate 1,6-diazaspiro[3.5]nonane into a drug discovery pipeline, scientists must understand how it alters the physicochemical properties of the parent molecule compared to standard bioisosteres.

Physicochemical PropertyPiperazine (Planar Scaffold)1,6-Diazaspiro[3.5]nonane (3D Scaffold)Pharmacological Impact
Conformational Geometry Flat, equatorial/axial equilibriumOrthogonal, rigid spiro-fusion3D scaffolds access unique binding pockets, reducing off-target hERG toxicity.
Exit Vector Angle ~180° (linear/planar projection)~90° (orthogonal projection)Enables spherical functionalization of chemical space.
Metabolic Liability High (Exposed α -carbons)Low (Sterically shielded α -carbons)Spiro-fusion blocks CYP450-mediated N-dealkylation.
Nitrogen Basicity (pKa) Symmetrical (pKa ~9.8)Asymmetrical (Azetidine vs Piperidine)Differential pKa allows for highly selective sequential functionalization.
Crystal Lattice Energy High (Stacks easily)Low (Disrupts stacking)Improves aqueous solubility despite slight increases in molecular weight.

Target-Directed Applications in Drug Discovery

The unique spatial and physicochemical properties of 1,6-diazaspiro[3.5]nonane have led to its successful deployment across multiple therapeutic areas:

  • Janus Kinase (JAK) Inhibitors: In the pursuit of highly selective JAK3 inhibitors (such as those in the JTE-052 lineage), researchers replaced flat azacycloalkane groups with highly three-dimensional spiro scaffolds. This modification allowed the scaffold to tightly occupy the hinge-binding region of the kinase, significantly improving T cell inhibitory activity and overcoming the toxicological attrition associated with lipophilic planar molecules 2[2].

  • CXCR4 Antagonists: Spirocyclic compounds utilizing the 1,6-diazaspiro[3.5]nonane core have been patented as potent CXCR4 antagonists. By precisely projecting basic amine groups into the receptor's binding pocket, these scaffolds compete with HIV for CXCR4 binding, effectively stripping the virus of the cellular scaffold required for infection, and modulating stem cell recruitment 3[3].

Experimental Methodologies & Self-Validating Protocols

To leverage this scaffold, researchers frequently utilize commercially available, mono-protected building blocks, such as tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate4[4]. The following protocols detail its functionalization and subsequent biological evaluation.

Selective Functionalization via Reductive Amination

Objective: Selective N-alkylation of the unprotected azetidine nitrogen. Causality: Reductive amination is chosen over direct SN​2 alkylation to prevent over-alkylation (quaternization) of the nitrogen, ensuring a clean mono-functionalized product.

  • Imine Formation: Combine tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without degrading the acid-sensitive Boc-protecting group.

  • Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality: STAB is utilized because its steric bulk and electron-withdrawing acetoxy groups render it a mild reducing agent. It selectively reduces the formed imine intermediate without reducing the unreacted aldehyde.

  • Reaction Quenching: Quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: The weak base neutralizes the acetic acid and hydrolyzes unreacted STAB, preventing side reactions during organic extraction.

  • Self-Validation System:

    • TLC: Monitor the disappearance of the secondary amine using a Ninhydrin stain.

    • LC-MS: Confirm the exact mass of the product [M+H]+ .

    • 1H-NMR: Verify the downfield shift of the azetidine α -protons to definitively confirm functionalization at the N1 position.

In Vitro Microsomal Stability Profiling

Objective: Determine the intrinsic clearance ( CLint​ ) of the newly synthesized spirocyclic analogue to validate its metabolic shielding.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

    • Causality: Maintaining physiological pH and ionic strength is critical to preserving the native conformation and enzymatic activity of the CYP450 complexes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add a NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor; without it, CYP-mediated metabolism cannot occur.

  • Time-Course Sampling & Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein for clean LC-MS/MS injection.

  • Self-Validation System:

    • Negative Control (-NADPH): Run a parallel incubation lacking NADPH. If compound degradation occurs here, it indicates chemical instability or metabolism by non-CYP enzymes (e.g., esterases), invalidating the CYP-shielding hypothesis.

    • Positive Control: Run Verapamil concurrently. It must demonstrate rapid clearance ( T1/2​ < 15 min) to prove the microsomes are enzymatically active.

G step1 1. Scaffold Functionalization (Reductive Amination) step2 2. Compound Purification (Prep-HPLC >95% Purity) step1->step2 step3 3. HLM Incubation (Microsomes + NADPH) step2->step3 step4 4. Reaction Quenching (Ice-Cold Acetonitrile) step3->step4 step5 5. LC-MS/MS Analysis (Intrinsic Clearance) step4->step5

Fig 2. Self-validating experimental workflow for evaluating microsomal stability.

Conclusion

The 1,6-diazaspiro[3.5]nonane scaffold represents a paradigm shift in rational drug design. By forcing exit vectors into a rigid, orthogonal 3D geometry, it allows medicinal chemists to escape the promiscuity and metabolic liabilities of flatland chemistry. When functionalized through controlled, self-validating synthetic pathways, this scaffold yields highly selective, metabolically robust candidates capable of addressing the most challenging therapeutic targets in modern pharmacology.

Sources

Foundational

The Ascendancy of 1,6-Diazaspiro[3.5]nonane Derivatives in Modern Drug Discovery: A Pharmacokinetic Perspective

Abstract In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The transition from flat, two-dimensional molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The transition from flat, two-dimensional molecular architectures to more three-dimensional structures has been a key strategy in this endeavor. Among the scaffolds that have garnered significant interest are spirocycles, which offer a rigid and defined three-dimensional geometry. This guide provides an in-depth technical exploration of the pharmacokinetic advantages conferred by the 1,6-diazaspiro[3.5]nonane core. We will delve into the structural rationale behind its favorable absorption, distribution, metabolism, and excretion (ADME) properties, present comparative data, and provide detailed experimental protocols for the evaluation of these critical drug-like characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Introduction: The Strategic Imperative for Three-Dimensionality in Drug Design

The historical overreliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The strategic incorporation of spirocyclic scaffolds, which contain two rings sharing a single atom, has emerged as a powerful approach to overcome these limitations.[1][2] The inherent three-dimensionality of spirocycles allows for a more precise and favorable interaction with the complex topographies of biological targets, often leading to enhanced potency and selectivity.[3][4]

The 1,6-diazaspiro[3.5]nonane scaffold, a unique bicyclic system, has shown particular promise as a bioisosteric replacement for the ubiquitous piperazine moiety.[5] This substitution can lead to significant improvements in key pharmacokinetic parameters, a concept that will be explored in detail throughout this guide.

The 1,6-Diazaspiro[3.5]nonane Core: A Structural Analysis

The 1,6-diazaspiro[3.5]nonane core consists of an azetidine ring and a piperidine ring fused at a single carbon atom. This spirocyclic arrangement imparts a rigid, non-planar conformation that distinguishes it from more flexible cyclic amines like piperazine.

Caption: A conceptual workflow for the synthesis of a key 1,6-diazaspiro[3.5]nonane intermediate.

In Vitro ADME Assays

In vitro ADME assays are crucial for the early assessment of a compound's pharmacokinetic properties. [6] 4.2.1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Add the test compound (1 µM final concentration) and an NADPH-regenerating system.

  • Time Points: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated. [7][8] 4.2.2. Caco-2 Permeability Assay

This assay predicts intestinal permeability and oral absorption. [9]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed (typically 21 days).

  • Transport Buffer: Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS).

  • Dosing: Add the test compound (10 µM final concentration) to the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.

  • Incubation: Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sampling: Collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the compound concentration in each sample by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters. [10][11]

Caption: Workflow for key in vitro ADME assays.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.

  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Conclusion and Future Directions

The 1,6-diazaspiro[3.5]nonane scaffold represents a compelling structural motif for the design of novel therapeutics with enhanced pharmacokinetic properties. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, often leading to improved solubility, metabolic stability, and oral bioavailability. The strategic replacement of piperazine and other cyclic amines with this spirocyclic core is a validated approach to mitigate ADME liabilities in drug discovery programs.

The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive pharmacokinetic evaluation of 1,6-diazaspiro[3.5]nonane derivatives. As the demand for drug candidates with superior drug-like properties continues to grow, the exploration of novel three-dimensional scaffolds like the 1,6-diazaspiro[3.5]nonane core will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ADMET & DMPK. (2019). Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

  • ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • PMC. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • Google Patents. (n.d.). CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • ACS Publications. (2008). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • MDPI. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]

  • MDPI. (2022). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Available at: [Link]

Sources

Exploratory

Strategic Integration of 1,6-Diazaspiro[3.5]nonane in Pharmaceutical Libraries: A Technical Whitepaper

The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has historically contributed to high attrition rates in clinical trials due to poor solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has historically contributed to high attrition rates in clinical trials due to poor solubility, off-target toxicity, and suboptimal metabolic profiles. The strategic shift towards increasing the fraction of sp³-hybridized carbons (Fsp³) has led to the widespread adoption of conformationally restricted aliphatic scaffolds.

Among these, spirocyclic diamines have emerged as premium bioisosteres for traditional piperazine and piperidine rings. Specifically, 1,6-diazaspiro[3.5]nonane —a highly strained azetidine fused to a piperidine ring at a single quaternary carbon—provides exceptional 3D vectorization. As a Senior Application Scientist, I have observed that integrating this scaffold into lead-like libraries not only rigidifies the molecular conformation (reducing the entropic penalty upon target binding) but also introduces orthogonal exit vectors that allow ligands to probe deep, previously inaccessible enzymatic pockets.

Structural & Physicochemical Rationale

Overcoming the Limitations of Piperazine

Piperazine is a ubiquitous MedChem workhorse, yet it suffers from high conformational flexibility (rapid chair-to-boat transitions) and linear (~180°) exit vectors. When a target requires a ligand to navigate a tight binding pocket with specific angular constraints, piperazine often fails.

By replacing piperazine with 1,6-diazaspiro[3.5]nonane, we achieve a locked, rigidified geometry. The spiro-fusion forces the exit vectors of the two nitrogen atoms into an orthogonal relationship (~120°–130°). This precise vectorization is highly predictable during structure-based drug design (SBDD) and computational docking.

Metabolic Stability via Steric Shielding

A critical failure point for secondary and tertiary amines in drug development is rapid clearance via CYP450-mediated N-dealkylation. The quaternary spiro carbon in 1,6-diazaspiro[3.5]nonane acts as a massive steric shield adjacent to the azetidine nitrogen (position 1) and in close proximity to the piperidine nitrogen (position 6). This steric bulk physically blocks the approach of cytochrome P450 oxidizing species, significantly extending the compound's half-life in vivo without the need to introduce heavy halogens. This principle is heavily documented in the synthesis of CNS-focused lead-like libraries .

Synthetic Methodologies: A Self-Validating Protocol

To effectively utilize 1,6-diazaspiro[3.5]nonane in high-throughput library synthesis, the core scaffold must be generated via a robust, scalable route. The following multigram protocol leverages an α-alkylation and reductive cyclization sequence, designed with built-in causality and self-validating quality control (QC) checkpoints.

Protocol: Multigram Synthesis of 1-Boc-1,6-diazaspiro[3.5]nonane

Step 1: Enolate Formation and α-Alkylation

  • Procedure: To a solution of 1-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF at -78°C, dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq). Stir for 30 minutes, then add 3-bromopropanenitrile (1.5 eq).

  • Causality: LiHMDS is strictly selected over LDA or alkyl lithiums because its high steric bulk and non-nucleophilic nature prevent unwanted attack on the methyl ester. The cryogenic temperature (-78°C) is critical; it prevents the kinetically favored, irreversible ring-opening of the highly strained azetidine enolate.

  • Validation Checkpoint: LC-MS monitoring must show the complete disappearance of the starting material and the emergence of the alkylated intermediate mass [M+H]⁺.

Step 2: Reductive Cyclization to Spiro-Lactam

  • Procedure: Dissolve the crude alkylated intermediate in methanol. Add a catalytic amount of Raney Nickel and subject the mixture to H₂ gas (50 psi) in a Parr reactor for 12 hours.

  • Causality: Raney Nickel under hydrogen selectively reduces the terminal nitrile to a primary amine without cleaving the sensitive azetidine ring. Once formed, the primary amine spontaneously undergoes intramolecular aminolysis with the adjacent methyl ester. This cyclization is driven by the thermodynamic stability and entropic favorability of forming a 6-membered lactam ring.

  • Validation Checkpoint: FT-IR spectroscopy will validate this step through the disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of a strong lactam carbonyl stretch (~1660 cm⁻¹).

Step 3: Lactam Reduction

  • Procedure: Treat the spiro-lactam with Borane-THF complex (BH₃·THF, 3.0 eq) at reflux for 4 hours. Quench carefully with methanol, followed by basic hydrolysis to break the boron-amine complex.

  • Causality: BH₃·THF is utilized to reduce the lactam carbonyl to a methylene group. While LiAlH₄ is faster, BH₃·THF provides a milder, more controlled reduction profile that avoids over-reduction or ring-opening of the spirocyclic core.

  • Validation Checkpoint: ¹H NMR validation requires the confirmation of the loss of the downfield lactam NH proton and the expected upfield shift of the adjacent methylene protons.

Synthesis A 1-Boc-azetidine-2-carboxylate (Starting Material) B α-Alkylated Nitrile Intermediate A->B 1. LiHMDS, -78°C 2. Br(CH2)2CN C Spiro-Lactam Intermediate B->C H2, Raney Ni (Reductive Cyclization) D 1-Boc-1,6-diazaspiro[3.5]nonane (Target Scaffold) C->D BH3·THF or LiAlH4 (Lactam Reduction)

Workflow for the multigram synthesis of 1,6-diazaspiro[3.5]nonane via reductive cyclization.

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The 1,6-diazaspiro[3.5]nonane scaffold and its homologs have gained massive traction in the development of Janus Kinase (JAK) inhibitors. A premier example is the dermatological agent Delgocitinib (JTE-052), which utilizes a closely related 1,6-diazaspiro[3.4]octane core .

When designing next-generation JAK inhibitors, the 1,6-diazaspiro[3.5]nonane scaffold is employed to project a hinge-binding motif (such as a pyrrolopyrimidine) into the ATP-binding pocket of the kinase, while the secondary nitrogen serves as an attachment point for solubility-enhancing groups or covalent warheads (e.g., acrylamides) targeting specific cysteine residues. The rigid 3D structure ensures that the warhead is held in the exact orientation required for optimal target engagement, drastically reducing off-target kinase inhibition.

JAK_STAT Cytokine Cytokine / Interleukin Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds JAK JAK1 / JAK3 (Kinase Activity) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Spirocyclic JAK Inhibitor (e.g., Delgocitinib analog) Inhibitor->JAK Competitively binds ATP pocket Nucleus Gene Transcription (Inflammatory Response) STAT->Nucleus Translocates

Mechanism of action for spirocyclic JAK inhibitors within the JAK-STAT signaling pathway.

Quantitative Scaffold Comparison

To justify the increased synthetic complexity of spirocycles over traditional flat amines, we must look at the quantitative physicochemical shifts. The table below summarizes the core differences between Piperazine and 1,6-Diazaspiro[3.5]nonane.

PropertyPiperazine1,6-Diazaspiro[3.5]nonaneRationale for Shift in Drug Design
Fraction sp³ (Fsp³) 1.001.00Both are fully saturated, but the spirocycle offers complex 3D topography.
Conformational State Highly flexible (chair flips)Rigidified (locked spiro-fusion)Reduces the entropic penalty upon target binding, increasing potency.
Exit Vector Angle ~180° (linear/para-like)~120° - 130° (orthogonal)Enables access to novel chemical space and deep, angular binding pockets.
Lipophilicity (clogP) -1.17~0.15Increased carbon count provides better passive membrane permeability.
Metabolic Stability Moderate (N-dealkylation prone)High (Steric shielding)The quaternary spiro carbon physically blocks adjacent metabolic oxidation by CYPs.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (Carreira et al., 2014)[Link]

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Journal of Medicinal Chemistry (Astellas Pharma / Japan Tobacco, 2020)[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries PubMed Central (PMC) / NIH[Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety American Chemical Society (ACS) Poster Presentations [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocols for 1,6-Diazaspiro[3.5]nonane Building Blocks

Scientific Context & Strategic Overview The 1,6-diazaspiro[3.5]nonane scaffold has emerged as a highly valued building block in modern medicinal chemistry. As a spirocyclic diamine, it serves as a conformationally restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Overview

The 1,6-diazaspiro[3.5]nonane scaffold has emerged as a highly valued building block in modern medicinal chemistry. As a spirocyclic diamine, it serves as a conformationally restricted, sp³-rich bioisostere for piperazine and other traditional diamines. The incorporation of this highly three-dimensional spiro scaffold has been shown to improve metabolic stability, alter basicity (pKa), and enhance target selectivity. Notably, this motif is a critical structural component in the development of advanced Janus Kinase (JAK) inhibitors, such as Delgocitinib (JTE-052), designed for the treatment of inflammatory skin disorders[1].

Despite its utility, the construction of the 1,6-diazaspiro[3.5]nonane core presents significant synthetic challenges. The primary difficulty lies in the formation of the highly strained 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring. Early literature was often devoid of reliable, scalable methods for synthesizing diazaspirocycles incorporating an azetidine ring[1]. Today, the most robust and field-proven strategy involves the strategic generation of a 1,3-amino alcohol intermediate, followed by an intramolecular 4-exo-tet cyclization[2].

Retrosynthetic Logic

To establish the quaternary spiro center predictably, the synthesis begins with the commercially available 1-Boc-nipecotic acid (piperidine-3-carboxylic acid). Alpha-alkylation establishes the necessary carbon framework. A subsequent Curtius rearrangement installs the nitrogen atom of the future azetidine ring with orthogonal protection. Finally, oxidative cleavage and reduction yield the critical 1,3-amino alcohol required for ring closure.

Retrosynthesis Target 1,6-Diazaspiro[3.5]nonane (Target) AminoAlcohol 1,3-Amino Alcohol Intermediate Target->AminoAlcohol Intramolecular Cyclization AllylPiperidine 3-Allyl-3-amino-piperidine Derivative AminoAlcohol->AllylPiperidine Oxidative Cleavage & Reduction NipecoticAcid 1-Boc-Nipecotic Acid (Starting Material) AllylPiperidine->NipecoticAcid Alkylation & Curtius Rearrangement

Retrosynthetic analysis of 1,6-diazaspiro[3.5]nonane from nipecotic acid.

Experimental Workflow & Mechanistic Insights

The following protocol details the synthesis of 6-Boc-1,6-diazaspiro[3.5]nonane , a mono-protected building block ideal for downstream diversification (e.g., Buchwald-Hartwig cross-coupling or reductive amination at the free N1 position).

Workflow SM 1-Boc-Nipecotic Acid Ethyl Ester Alk α-Alkylation (Allyl-Br, LDA) SM->Alk Curtius Curtius Rearrangement (DPPA, BnOH) Alk->Curtius Ox Oxidative Cleavage (OsO4, NaIO4) Curtius->Ox Red Hydride Reduction (NaBH4) Ox->Red Cyc Cyclization (MsCl, H2, K2CO3) Red->Cyc Target 6-Boc-1,6-diazaspiro [3.5]nonane Cyc->Target

Step-by-step synthetic workflow for 6-Boc-1,6-diazaspiro[3.5]nonane.

Step 1: α-Alkylation of the Nipecotic Acid Derivative
  • Objective: Establish the quaternary carbon center at C3 of the piperidine ring.

  • Procedure:

    • Charge a flame-dried round-bottom flask with ethyl 1-Boc-piperidine-3-carboxylate (1.0 equiv) and anhydrous THF (0.5 M).

    • Cool the solution to -78 °C under an inert argon atmosphere.

    • Dropwise add lithium diisopropylamide (LDA, 1.2 equiv, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes to ensure complete enolization.

    • Add allyl bromide (1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Causality: LDA is selected as a bulky, non-nucleophilic base that quantitatively generates the enolate without attacking the ester carbonyl. The strict -78 °C temperature control is critical to prevent unwanted self-condensation of the ester.

Step 2: Saponification & Curtius Rearrangement
  • Objective: Convert the C3 carboxylate into an orthogonally protected amine.

  • Procedure:

    • Hydrolyze the ester intermediate using LiOH·H₂O (3.0 equiv) in a 3:1 THF/H₂O mixture at 50 °C. Acidify to pH 3 and extract with DCM.

    • Dissolve the resulting carboxylic acid in anhydrous toluene (0.2 M). Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv).

    • Heat the mixture to 80 °C for 2 hours. Nitrogen gas evolution indicates the formation of the isocyanate.

    • Add benzyl alcohol (BnOH, 2.0 equiv) and elevate the temperature to 100 °C for 12 hours.

    • Cool, wash with saturated NaHCO₃, extract, and purify to isolate the Cbz-protected amine.

  • Causality: The Curtius rearrangement is driven by the entropically favorable expulsion of N₂ gas. Trapping the highly reactive isocyanate intermediate with benzyl alcohol yields a Carboxybenzyl (Cbz) protected amine. This provides orthogonal protection (Boc vs. Cbz), allowing for the selective deprotection of the azetidine nitrogen later in the sequence.

Step 3: Oxidative Cleavage (Lemieux-Johnson Oxidation)
  • Objective: Cleave the terminal alkene to generate an aldehyde.

  • Procedure:

    • Dissolve the alkene intermediate in a 1:1 mixture of THF and water (0.1 M).

    • Add osmium tetroxide (OsO₄, 0.05 equiv, 2.5 wt% in t-BuOH) followed by sodium periodate (NaIO₄, 3.0 equiv) in portions.

    • Stir vigorously at room temperature for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium. Extract with EtOAc.

  • Causality: While ozonolysis is an option, the Lemieux-Johnson oxidation is prioritized for scale-up due to its superior safety profile (avoiding explosive ozonides). OsO₄ forms a diol intermediate, which is immediately cleaved by NaIO₄ to the aldehyde.

Step 4: Hydride Reduction to the 1,3-Amino Alcohol
  • Objective: Reduce the aldehyde to a primary alcohol.

  • Procedure:

    • Dissolve the crude aldehyde in anhydrous methanol (0.2 M) and cool to 0 °C.

    • Slowly add sodium borohydride (NaBH₄, 2.0 equiv) in small portions to manage hydrogen evolution.

    • Stir for 1 hour at 0 °C.

    • Quench carefully with water, remove methanol under reduced pressure, and extract the aqueous layer with DCM. Purify via chromatography.

  • Causality: NaBH₄ is specifically chosen because its mild hydride-donating capability selectively reduces the aldehyde without compromising the integrity of the Boc or Cbz carbamate protecting groups.

Step 5: Activation and 4-exo-tet Cyclization
  • Objective: Form the strained azetidine ring.

  • Procedure:

    • Dissolve the 1,3-amino alcohol in anhydrous DCM (0.1 M). Add triethylamine (2.0 equiv) and cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour. Wash with water, dry, and concentrate to yield the crude mesylate.

    • Dissolve the mesylate in ethanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours.

    • Filter the mixture through Celite. Dilute the filtrate with acetonitrile, add anhydrous K₂CO₃ (3.0 equiv), and heat to 70 °C for 12 hours.

    • Filter, concentrate, and purify via reverse-phase HPLC.

  • Causality: The mesylate serves as an excellent leaving group. Hydrogenolysis selectively removes the Cbz group, liberating the free primary amine. The intramolecular 4-exo-tet cyclization is entropically favored due to proximity but enthalpically disfavored due to the high ring strain of the azetidine. Heating with a mild base (K₂CO₃) provides the necessary activation energy to overcome this enthalpic barrier, successfully yielding the spiro-azetidine[2].

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and purification strategies for the 5-step protocol.

StepReaction TypeKey IntermediateTypical YieldPurification Method
1 α-AlkylationEthyl 3-allyl-1-Boc-piperidine-3-carboxylate82 - 88%Silica Gel Chromatography (Hexanes/EtOAc)
2 Curtius RearrangementBenzyl (3-allyl-1-Boc-piperidin-3-yl)carbamate70 - 75%Recrystallization or Column Chromatography
3 Oxidative CleavageBenzyl (1-Boc-3-(2-oxoethyl)piperidin-3-yl)carbamate> 90%Used crude (Aqueous Workup)
4 Hydride ReductionBenzyl (1-Boc-3-(2-hydroxyethyl)piperidin-3-yl)carbamate85 - 90%Silica Gel Chromatography (DCM/MeOH)
5 Cyclization6-Boc-1,6-diazaspiro[3.5]nonane 60 - 65%Reverse-Phase HPLC / Acid-Base Extraction

Alternative Strategies: The β-Lactam Route

While the 1,3-amino alcohol cyclization is highly reliable, an alternative approach involves the synthesis of a 2-oxo-1,6-diazaspiro[3.5]nonane intermediate (a spiro-β-lactam). This strategy has been documented in the synthesis of complex JAK inhibitors[1] and quaternary α-amino acids[3]. In this route, a β-lactam is formed via advanced cyclization methodologies (such as the cyclization of ornithine-derived β-lactams), which is subsequently reduced to the saturated azetidine using strong reducing agents like Borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). While effective, this route often requires harsher reduction conditions that may be incompatible with certain sensitive functional groups.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: 1,6-Diazaspiro[3.5]nonane as a Piperazine Bioisostere in Drug Design

Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer aqueous solubility and provide two points for substitution to modulate biological activity and physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer aqueous solubility and provide two points for substitution to modulate biological activity and physicochemical properties. However, its use can be associated with challenges, including off-target activity (e.g., hERG inhibition), metabolic liabilities, and suboptimal lipophilicity. This guide introduces 1,6-diazaspiro[3.5]nonane as a rigid, three-dimensional bioisostere of piperazine. By replacing the flexible six-membered ring of piperazine with a spirocyclic system containing a four-membered azetidine and a six-membered piperidine ring, medicinal chemists can access novel chemical space and often achieve superior drug-like properties. This document provides a comprehensive overview of the strategic rationale, comparative physicochemical data, and detailed protocols for the synthesis and evaluation of compounds incorporating this promising scaffold.

The Strategic Imperative for Piperazine Bioisosteres

Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity while altering other properties, is a cornerstone of modern drug design.[1][2] The goal is to fine-tune a molecule's characteristics to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[3][4]

Piperazine, while effective, imparts a high degree of conformational flexibility. This can lead to promiscuous binding to off-targets. Furthermore, the two nitrogen atoms can be susceptible to metabolic N-dealkylation. The 1,6-diazaspiro[3.5]nonane scaffold addresses these limitations by:

  • Introducing 3D-Richness and Rigidity: The spirocyclic core locks the conformation, reducing entropic penalties upon binding and potentially increasing selectivity and potency. This three-dimensionality allows for a more precise vectoral projection of substituents into a binding pocket.

  • Modulating Physicochemical Properties: The increased sp³ character of the spirocyclic system can lead to improved aqueous solubility and lower lipophilicity (LogP/LogD) compared to more aromatic or flexible aliphatic systems.[5]

  • Improving Metabolic Stability: The quaternary spiro-carbon and the constrained nature of the rings can shield the nitrogen atoms from metabolic enzymes, potentially increasing the compound's half-life.[6]

  • Creating Novel Intellectual Property: As a less conventional scaffold, it provides an opportunity to generate novel chemical entities with distinct patent positions.

Logical Framework for Bioisosteric Replacement

The decision to replace a piperazine moiety with 1,6-diazaspiro[3.5]nonane should be guided by a clear, data-driven rationale.

Caption: Decision workflow for employing the 1,6-diazaspiro[3.5]nonane bioisostere.

Comparative Analysis: A Case Study on PARP Inhibitors

A compelling example of the benefits of this bioisosteric replacement comes from the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The FDA-approved drug Olaparib features a piperazine ring. Researchers synthesized an analogue, herein designated SPIRO-Olaparib (10e) , where the piperazine was replaced with a 1,6-diazaspiro[3.5]nonane moiety.[2][7][8] This single modification resulted in a profoundly different pharmacological profile.

While SPIRO-Olaparib (10e) retained high affinity for its primary target, PARP-1, it exhibited significantly reduced cytotoxicity and did not induce DNA damage at similar concentrations, a key liability of many PARP inhibitors.[2][7] This suggests that the rigid spirocyclic scaffold altered the compound's interaction with the biological system in a way that uncoupled potent enzyme inhibition from downstream toxic effects.

Table 1: Comparative Physicochemical and Biological Data

ParameterOlaparib (Piperazine)SPIRO-Olaparib (10e)Rationale & Interpretation
Structure Contains Piperazine RingContains 1,6-Diazaspiro[3.5]nonane RingDirect bioisosteric replacement.
Molecular Weight 434.46 g/mol 460.51 g/mol Minor increase in molecular weight due to the extra methylene group.
LogD (pH 7.4) 1.49[1]Predicted lowerSpirocyclic scaffolds generally exhibit lower lipophilicity, which can improve solubility and reduce off-target binding.
Aqueous Solubility 0.1 mg/mL (Poorly soluble)[1]Predicted higherThe increased sp³ character often disrupts crystal packing and improves hydration, leading to better solubility.[5]
Metabolism Primarily via CYP3A oxidation[1]Predicted more stableThe spirocyclic core can sterically hinder access of metabolic enzymes to the nitrogen atoms, reducing clearance.
PARP-1 IC₅₀ ~5 nM[2]12.6 nM[2]The spiro-analogue retains potent, nanomolar affinity for the target enzyme, confirming its validity as a bioisostere.
Cytotoxicity (EC₅₀) ~1 µM (in UWB1.289 BRCA1-mutant cells)[2]~7 µM (in UWB1.289 BRCA1-mutant cells)[2]A ~7-fold reduction in cytotoxicity demonstrates a significant improvement in the therapeutic index.
DNA Damage (γH2AX) Induces DNA damage[2][7]Does not induce DNA damage[2][7]This key finding showcases a divergence in the mechanism of action, leading to a potentially safer pharmacological profile.

Predicted values are based on general trends observed for spirocyclic scaffolds and require experimental validation as per the protocols provided below.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the core scaffold and a model compound, followed by key in vitro assays for a head-to-head comparison.

Synthesis Workflow

The overall strategy involves synthesizing the orthogonally protected 1,6-diazaspiro[3.5]nonane core, followed by coupling to a carboxylic acid of interest and final deprotection.

Caption: General synthetic workflow for preparing 1,6-diazaspiro[3.5]nonane analogues.

Protocol 1: Synthesis of 1-Boc-1,6-diazaspiro[3.5]nonane

This multi-step protocol yields the key building block with an orthogonal Boc protecting group, ready for coupling.

Step 1A: Reductive Amination of N-Boc-4-piperidone

Causality: This step introduces the first nitrogen atom that will form the piperidine part of the final spirocycle. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation, as it does not readily reduce the starting ketone.[9]

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-1-Boc-4-aminopiperidine.

Step 1B: Synthesis and Cyclization to form the Spiro-core

Causality: This sequence builds the azetidine ring. Alkylation with a 3-carbon electrophile containing a leaving group (e.g., a tosylate) sets the stage for an intramolecular nucleophilic substitution (Sₙ2) reaction, where the piperidine nitrogen attacks to form the spirocyclic system.

  • React 3-aminopropan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) to form 3-aminopropyl 4-methylbenzenesulfonate.

  • In a separate flask, dissolve N-benzyl-1-Boc-4-aminopiperidine (from Step 1A, 1.0 eq.) and the tosylated aminopropane (1.1 eq.) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) and heat the reaction to 80-100 °C for 12-18 hours. This promotes the initial alkylation followed by the intramolecular cyclization.

  • Monitor the reaction for the formation of the desired product by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield 1-Boc-6-benzyl-1,6-diazaspiro[3.5]nonane.

  • To obtain the free secondary amine for coupling, selectively remove the benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield 1-Boc-1,6-diazaspiro[3.5]nonane .

Protocol 2: Synthesis of a Model Compound (SPIRO-Analogue)

This protocol describes the coupling of the spiro-core to a carboxylic acid, using the synthesis of Olaparib analogues as a template.[2]

Causality: Standard peptide coupling reagents like HOBt and EDC are used to activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine of the spiro-core to form a stable amide bond.

  • To a solution of the target carboxylic acid (e.g., 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 1.0 eq.) in anhydrous THF, add 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq.).

  • Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Add a solution of 1-Boc-1,6-diazaspiro[3.5]nonane (from Protocol 1, 1.1 eq.) and triethylamine (TEA) (2.5 eq.) in THF.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor completion by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the Boc-protected final compound.

  • For the final deprotection, dissolve the compound in dichloromethane and add trifluoroacetic acid (TFA) (10-20 eq.). Stir at room temperature for 3 hours.

  • Remove the solvent and TFA under reduced pressure. The resulting crude product can be purified by preparative HPLC or by trituration/crystallization to yield the final SPIRO-analogue.

Protocol 3: Comparative Aqueous Solubility Assay (Shake-Flask Method)

Causality: This protocol determines the thermodynamic solubility, which reflects the true equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting oral absorption.[10][11]

  • Add an excess amount of solid compound (approx. 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4).

  • Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After incubation, filter the samples through a low-binding 0.45 µm filter (e.g., PTFE) to remove undissolved solid.

  • Prepare a standard curve by making serial dilutions of a high-concentration stock solution (e.g., 10 mM in DMSO) of the compound in PBS.

  • Quantify the concentration of the compound in the filtered supernatant using a validated LC-MS/MS method against the standard curve.

  • Report the solubility in µg/mL or µM. Run each compound in triplicate.

Protocol 4: Comparative Lipophilicity (LogP/D) Determination by RP-HPLC

Causality: This method provides a rapid and reliable measure of lipophilicity by correlating a compound's retention time on a reverse-phase (C18) column with the known LogP values of a set of standards.[5][9]

  • Prepare a mobile phase of aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Prepare a set of 5-7 calibration standards with well-established LogP values spanning the expected range of your compounds.

  • Prepare solutions of the test compounds (piperazine and spiro-analogue) and standards in the mobile phase.

  • Inject each standard onto a C18 HPLC column and record its retention time (t_R).

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain a calibration curve.

  • Inject the test compounds and determine their respective log(k') values.

  • Use the regression equation from the standard curve to calculate the experimental LogP/D value for each test compound.

Protocol 5: Comparative Metabolic Stability Assay (Liver Microsomes)

Causality: This in vitro assay assesses the rate of Phase I metabolism by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is used to calculate its intrinsic clearance and in vitro half-life.[3][12]

  • Prepare a reaction mixture in a microcentrifuge tube containing liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37 °C.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and NADPH (cofactor, final concentration 1 mM).

  • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Include control incubations: a "minus-cofactor" control (replace NADPH with buffer) to assess non-NADPH mediated degradation, and a positive control compound with known metabolic liability (e.g., verapamil).

  • Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time and fitting the data to a first-order decay equation.

Protocol 6: Comparative DNA Damage Assessment (γH2AX Immunofluorescence Assay)

Causality: Phosphorylation of histone H2AX (to form γH2AX) is a sensitive and early biomarker of DNA double-strand breaks. This assay quantifies the formation of γH2AX foci within the nucleus, providing a direct measure of genotoxicity.[1][8]

  • Seed cells (e.g., OVCAR8 ovarian cancer cells) onto glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with equimolar concentrations of the piperazine analogue (Olaparib) and the SPIRO-analogue for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash three times with PBS, then permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

  • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Incubate the cells with a primary antibody against γH2AX (e.g., 1:200 dilution in blocking buffer) overnight at 4 °C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated, 1:500 dilution) for 2 hours at room temperature in the dark.

  • Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ). A significant increase in foci per nucleus compared to the vehicle control indicates DNA damage.

Conclusion and Future Perspectives

The strategic replacement of piperazine with the 1,6-diazaspiro[3.5]nonane scaffold offers a powerful approach to overcome common drug development hurdles. As demonstrated by the PARP inhibitor case study and supported by the fundamental principles of medicinal chemistry, this bioisosteric switch can lead to compounds with improved physicochemical properties and differentiated pharmacological profiles, including enhanced safety. The protocols provided herein offer a robust framework for synthesizing and evaluating these next-generation compounds. As the demand for drugs with higher specificity and better safety profiles continues to grow, the exploration of novel, 3D-rich scaffolds like 1,6-diazaspiro[3.5]nonane will be integral to the future of drug discovery.

References

  • U.S. Food and Drug Administration. (2014). Olaparib Clinical Pharmacology and Biopharmaceutics Review. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Cyprotex - Evotec. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL4138313. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Zhang, X., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16). [Link]

  • Wessjohann, L. A., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

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Method

Scale-Up Manufacturing Processes for 1,6-Diazaspirononane Scaffolds: A Comprehensive Application Note

Scale-Up Manufacturing Processes for 1,6-Diazaspiro[1]nonane Scaffolds: A Comprehensive Application Note Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adopt...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Processes for 1,6-Diazaspiro[1]nonane Scaffolds: A Comprehensive Application Note

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic diamines. These highly three-dimensional, sp3 -rich scaffolds offer improved metabolic stability, enhanced solubility, and unique exit vectors compared to traditional flat heterocycles like piperazines. The 1,6-diazaspiro[1]nonane scaffold, in particular, has emerged as a critical structural motif in the development of Janus Kinase (JAK) inhibitors[2] and CXCR4 antagonists[3].

However, the synthesis of the strained 4-membered azetidine ring fused to a 6-membered piperidine ring presents significant scale-up challenges. Traditional bench-scale methods often rely on hazardous reagents (e.g., diazomethane, explosive azides) or photochemical[2+2] cycloadditions that are difficult to implement in standard pilot-plant batch reactors. This application note details a highly scalable, safe, and self-validating manufacturing process for 6-Boc-1,6-diazaspiro[1]nonane, leveraging a Reformatsky-type addition followed by a Thorpe-Ingold-accelerated 4-exo-tet cyclization[4].

Retrosynthetic Strategy & Process Causality

To design a process suitable for multi-kilogram manufacturing, the synthetic route must prioritize atom economy, thermal safety, and the avoidance of highly energetic intermediates.

The Chemical Logic:

  • Starting Material: We begin with commercially available N-Boc-3-piperidone. The carbonyl at the C3 position perfectly sets up the future spiro center, ensuring the nitrogen atoms will be in the correct 1,6-relationship.

  • C-C Bond Formation (Reformatsky): Condensation of the ketone with benzylamine forms an imine, which is subsequently trapped by a zinc enolate (generated from ethyl bromoacetate). This step avoids the use of highly toxic cyanides (Strecker route) while efficiently installing the two necessary carbons for the azetidine ring.

  • Safe Reduction: Lithium aluminum hydride (LAH) is a standard bench reagent for ester reduction but poses severe fire hazards on scale. We substitute this with a NaBH4​/CaCl2​ system. In situ generation of calcium borohydride ( Ca(BH4​)2​ ) provides the necessary hydride nucleophilicity to reduce the ester to a 1,3-amino alcohol safely and chemoselectively.

  • 4-exo-tet Cyclization: Forming a 4-membered ring via intramolecular SN​2 is entropically and enthalpically disfavored. However, the pre-existing piperidine ring exerts a strong Thorpe-Ingold effect . By compressing the internal bond angles at the spiro carbon, the reactive benzylamine nitrogen and the activated mesylate are forced into close proximity, drastically accelerating the cyclization[4].

Step-by-Step Manufacturing Protocol

Note: All IPC (In-Process Control) methods must be strictly adhered to, ensuring the protocol acts as a self-validating system.

Step 1: Imine Formation and Reformatsky Addition

Objective: Synthesis of ethyl 2-(1-benzyl-6-Boc-piperidin-3-yl)acetate derivative.

  • Charge a dry, nitrogen-purged 50 L glass-lined reactor with N-Boc-3-piperidone (1.0 kg, 5.02 mol) and anhydrous THF (10 L).

  • Add benzylamine (0.56 kg, 5.27 mol, 1.05 eq) and Ti(OEt)4​ (2.29 kg, 10.0 mol, 2.0 eq). Stir at 25 °C for 6 hours.

    • IPC: Monitor by LC-MS until ketone consumption is >98%.

  • In a separate vessel, activate Zinc dust (0.66 kg, 10.0 mol, 2.0 eq) with catalytic 1,2-dibromoethane in THF.

  • Transfer the imine solution to the Zinc suspension. Dropwise add ethyl bromoacetate (1.26 kg, 7.53 mol, 1.5 eq) maintaining the internal temperature between 35–40 °C.

  • Quench with saturated aqueous NH4​Cl (5 L), filter through Celite to remove titanium/zinc salts, and extract with EtOAc. Concentrate the organic layer.

Step 2: Safe Ester Reduction

Objective: Synthesis of 3-(2-hydroxyethyl)-3-(benzylamino)-1-Boc-piperidine.

  • Dissolve the crude beta-amino ester in absolute EtOH (8 L) and THF (4 L).

  • Cool the reactor to 0 °C. Add anhydrous CaCl2​ (0.70 kg, 6.27 mol, 1.25 eq).

  • Add NaBH4​ (0.47 kg, 12.5 mol, 2.5 eq) in portions over 2 hours, ensuring gas evolution is controlled and internal temperature remains <10 °C.

  • Warm to 25 °C and stir for 12 hours.

    • IPC: HPLC analysis must show <1% residual ester.

  • Quench carefully with 1M HCl (adjust to pH 7), extract with Dichloromethane (DCM), and dry over Na2​SO4​ .

Step 3: Mesylation and 4-exo-tet Cyclization

Objective: Synthesis of 1-benzyl-6-Boc-1,6-diazaspiro[1]nonane.

  • Activation: Dissolve the 1,3-amino alcohol in DCM (10 L). Add Triethylamine (0.76 kg, 7.53 mol, 1.5 eq) and cool to 0 °C.

  • Dropwise add Methanesulfonyl chloride (MsCl) (0.63 kg, 5.52 mol, 1.1 eq). Stir for 1 hour.

    • Causality: DCM is the optimal solvent for mesylation due to its polarity and inertness, but its low boiling point (39 °C) is insufficient for the subsequent cyclization.

  • Solvent Swap: Distill off DCM under reduced pressure while continuously feeding Acetonitrile (MeCN) until the DCM content is <5% by GC.

  • Cyclization: Add N,N-Diisopropylethylamine (DIPEA) (1.30 kg, 10.0 mol, 2.0 eq) to the MeCN solution. Heat the reactor to 70 °C for 18 hours.

    • IPC: LC-MS to confirm the disappearance of the mesylate mass and appearance of the cyclized product mass[M+H]+ = 317.2.

  • Concentrate, partition between water and EtOAc, and isolate the organic layer.

Step 4: Global Deprotection (Hydrogenolysis)

Objective: Synthesis of the final 6-Boc-1,6-diazaspiro[1]nonane scaffold.

  • Charge a high-pressure hydrogenation vessel with the cyclized intermediate, Methanol (10 L), and 10% Pd/C (0.1 kg, 50% wet).

  • Purge with N2​ , then H2​ . Pressurize to 50 psi and stir at 40 °C for 24 hours[5].

  • Filter through a specialized catalyst-recovery filter (e.g., Sparkler filter) to remove Pd/C.

  • Concentrate the filtrate to yield the target compound as a crystalline solid or viscous oil.

Quantitative Data Presentation

The table below summarizes the process metrics, comparing the initial medicinal chemistry bench route with the optimized pilot-plant scale-up.

MetricBench Scale (10 g)Pilot Scale (1.0 kg)Improvement Factor / Notes
Overall Yield 28%45%Improved via one-pot activation/cyclization and solvent swap.
Purity (HPLC AUC) 92% (Post-Column)>98% (Crystallized)Eliminated silica gel chromatography.
E-Factor >15042Drastic reduction in solvent waste (no chromatography).
Hazard Profile High (LAH, Azides)LowReplaced LAH with Ca(BH4​)2​ ; avoided Strecker cyanides.
Cycle Time 14 Days6 DaysStreamlined IPCs and telescopic steps.

Process Workflow Visualization

G A N-Boc-3-piperidone (Starting Material) B Imine Intermediate (Ti(OEt)4, BnNH2) A->B Condensation C Beta-Amino Ester (Zn, BrCH2CO2Et) B->C Reformatsky Addition D 1,3-Amino Alcohol (NaBH4, CaCl2) C->D Safe Ester Reduction E Mesylate Intermediate (MsCl, Et3N, DCM) D->E Alcohol Activation F 1-Bn-6-Boc-1,6-diazaspirononane (DIPEA, MeCN, 70°C) E->F 4-exo-tet Cyclization G 6-Boc-1,6-diazaspiro[3.5]nonane (H2, Pd/C, MeOH) F->G Hydrogenolysis

Process workflow for the scale-up synthesis of 6-Boc-1,6-diazaspiro[1]nonane.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Public
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold ACS Public
  • US8609647B2 - Nitrogen-containing spirocyclic compounds and pharmaceutical uses thereof Google P
  • SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - P

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1,6-Diazaspiro[3.5]nonane synthesis

Technical Support Center: 1,6-Diazaspiro[1]nonane Synthesis Welcome to the Technical Support Center for the synthesis of 1,6-Diazaspiro[1]nonane. This highly three-dimensional, conformationally restricted spirocyclic dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,6-Diazaspiro[1]nonane Synthesis

Welcome to the Technical Support Center for the synthesis of 1,6-Diazaspiro[1]nonane. This highly three-dimensional, conformationally restricted spirocyclic diamine scaffold is increasingly vital in medicinal chemistry, notably featured in JAK inhibitors like Delgocitinib. However, the construction of the strained azetidine ring fused to a piperidine core presents significant synthetic challenges, primarily low cyclization yields and susceptibility to ring-opening.

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.

Mechanistic Workflow

Pathway Step1 Piperidine Precursor (e.g., N-Boc-3-piperidone) Step2 Nitrile Addition / Alkylation (Functionalization) Step1->Step2 Strecker / Alkylation Step3 Spiro-Lactamization (Intramolecular Cyclization) Step2->Step3 Base, High Dilution Step4 Lactam Reduction (Borane-THF or LAH) Step3->Step4 Reflux, 12h Step5 1,6-Diazaspiro[3.5]nonane (Orthogonally Protected) Step4->Step5 Acidic Quench & Workup

Synthetic workflow for 1,6-Diazaspiro[1]nonane highlighting the critical lactamization step.

Troubleshooting Guide & FAQs

Q1: My spiro-azetidine cyclization yield is consistently below 30%, with significant polymeric byproducts. How can I improve this? A: The formation of the highly strained 4-membered azetidine ring is kinetically disfavored compared to larger rings. When synthesizing the 1,6-diazaspiro[1]nonane core, intermolecular oligomerization often outcompetes the desired intramolecular cyclization[Chemical Reviews][2]. Corrective Actions:

  • Leverage the Thorpe-Ingold Effect: Ensure the spiro-center is fully substituted prior to cyclization. The steric bulk of the existing piperidine ring compresses the internal bond angle of the reactive substituents, bringing the nucleophilic nitrogen and the electrophilic carbon closer together in space, thereby increasing the effective molarity and favoring ring closure[Chemical Reviews][2].

  • Strict High Dilution: Maintain a substrate concentration of ≤0.01 M. Intermolecular reactions are second-order (concentration-dependent), while intramolecular cyclizations are pseudo-first-order. Dilution mathematically suppresses polymerization.

  • Base Selection: Switch from standard amine bases to strong, non-nucleophilic bases like LiHMDS or KHMDS at low temperatures (-50 °C to -78 °C). Nucleophilic bases can displace the leaving group, destroying your starting material[PMC][3].

Q2: During the reduction of the spiro-lactam intermediate to the azetidine, I observe ring-opening. What is causing this? A: The azetidine ring is highly susceptible to nucleophilic attack and reductive cleavage due to its inherent ring strain (~26 kcal/mol). When using harsh reductants like Lithium Aluminum Hydride (LAH) at elevated temperatures, the aluminate intermediates can facilitate the cleavage of the C-N bond in the 4-membered ring[Organic Letters][4]. Corrective Actions: Transition to Borane-THF ( BH3​⋅THF ) or Borane-Dimethylsulfide (BMS) complexes. Borane is highly chemoselective for amides/lactams over esters and operates under milder conditions. Furthermore, during the quench phase, avoid strong mineral acids at elevated temperatures. Use a mild acidic quench (e.g., 1M HCl in MeOH) at 0 °C to decompose the boron-amine complex without hydrolyzing the strained azetidine.

Q3: I need orthogonal protecting groups for the N1 and N6 positions. What is the most stable combination that won't compromise the spirocycle during deprotection? A: For 1,6-diazaspiro[1]nonane, the most robust orthogonal pairing is a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen (N6) and a Benzyl (Bn) or Carboxybenzyl (Cbz) group on the azetidine nitrogen (N1)[ACS Publications][5]. Deprotection Logic:

  • N6 (Boc) Deprotection: Use 4M HCl in dioxane or TFA in DCM at 0 °C to room temperature. The azetidine ring is generally stable to anhydrous acidic conditions, provided the reaction is carefully monitored.

  • N1 (Bn/Cbz) Deprotection: Use catalytic hydrogenation ( H2​ , Pd/C) in MeOH or EtOH. This completely avoids nucleophiles or acids that could trigger ring-opening. Caution: Ensure the catalyst is not poisoned by residual sulfur or amines from previous steps; consider using Pearlman's catalyst ( Pd(OH)2​/C ) if standard Pd/C stalls[JOC][6].

Quantitative Data: Optimization of Spiro-Lactamization

The following table summarizes the causal relationship between reaction conditions and the yield of the spiro-lactamization step.

Base (Equivalents)SolventConcentration (M)Temp (°C)Yield (%)Primary Observation / Mechanistic Byproduct
TEA (2.0)DCM0.125< 15%Extensive intermolecular oligomerization due to high concentration.
K2​CO3​ (2.5)MeCN0.058035%Moderate yield; thermal degradation and some substitution byproducts.
LiHMDS (1.5)THF0.01-50 to 2578%Clean conversion; optimal kinetic control and minimal nucleophilic displacement.
KHMDS (1.5)THF0.01-78 to 2582%Highest yield; bulky counterion prevents coordination-induced side reactions.

Standard Operating Procedure: High-Dilution Spiro-Lactamization

This self-validating protocol ensures the formation of the azetidine ring while minimizing oligomerization.

Step 1: Preparation and Dilution Dissolve the functionalized piperidine precursor (e.g., β -amino ester or chloroacetyl derivative) in anhydrous THF to achieve a strict concentration of 0.01 M . Causality: High dilution is mathematically required to favor pseudo-first-order intramolecular cyclization over second-order intermolecular dimerization.

Step 2: Base Addition Cool the reaction mixture to -78 °C under an inert argon atmosphere. Dropwise, add 1.5 equivalents of KHMDS (1.0 M in THF). Causality: KHMDS is a strong, highly sterically hindered, non-nucleophilic base. It quantitatively deprotonates the amine without acting as a nucleophile to displace the leaving group.

Step 3: Cyclization and Monitoring Gradually warm the reaction to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction via LC-MS and TLC. The product mass should reflect the exact loss of the leaving group (e.g., -HCl or -MeOH). On TLC, the spiro-lactam will appear as a single new spot with a significantly higher Rf​ value than the starting material due to the loss of the polar amine/acid functionalities. If the spot streaks, oligomers are present.

Step 4: Quench and Workup Quench the reaction at 0 °C with saturated aqueous NH4​Cl to neutralize excess base without hydrolyzing the newly formed lactam. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure spiro-lactam intermediate.

References[2] Fessard, T. C., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSUsLdpX6FgyGt2X450ba8REnnextNULWK8H772q21FDXP3QNW6kT3MJey_pAWSKNvIt3AgLp_zYUelbsfpddMru-Uzw_GRjKYXVZocQSDyYPxR-xFu7MJ--VUdM0rmhLMyYuf6g==[5] "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders." ACS Publications, 2020. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmAtaqCgrQb-yjAcjLCp_z23n_CnIsjU650H5o5bgOqiABRVpXQd4LQIHreZnjc9IRhSispBOGMKp_wBo6ckf0KYXUg7rfuxH4v6OOheRxFKGkOjhGr4Fw32sRQaCy7jq9XD1ZGBQtXU18rWMYv5xs[4] "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, ACS Publications, 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP98gDk2agGFu6VUVYsaEUJOpxRmBw1dEGWE6lJg5QF6o0UbkJsRSXs1RX0FGbc__LPmfrlgl0uCcWKbQGVBRk4FjRymtnSE040eX5Te-y68VSDQtG5MS2ohyflXxbeNIHg12zCw==[3] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." PMC, 2025. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF56S0llEQYhCwrfmPKf141PeDcsbGDakRbqbEMUP0lPHH7n-8IzBFpGWR4sT4MIhhYxNG1iJ4PtFJH5Vg05sVOXnJ3sLAuA72beP9H1DZgPOhdxsqnJAhHxnt1Y_x1-CrTDFUyVhATfM4sJRA=[6] "Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides." The Journal of Organic Chemistry, ACS Publications, 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi71r9nwNtZQXfW0lZjYaoIVgRqZ_f2L2YM3p_ej1zmsbpZbyTv2I_CjN18K85XmsLQ1ttjM1Ar-Aw6ChXIdyJJy11Z0_YRQS6dZ3qnUhAG0x6e1-3BRdY8H3mwMn56_pSat4eWA==

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,6-Diazaspiro[3.5]nonane Amidation

Core Problem Analysis 1,6-Diazaspiro[3.5]nonane is a highly valuable spirocyclic scaffold used in medicinal chemistry to improve physicochemical properties, such as increasing water solubility and lowering lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Problem Analysis

1,6-Diazaspiro[3.5]nonane is a highly valuable spirocyclic scaffold used in medicinal chemistry to improve physicochemical properties, such as increasing water solubility and lowering lipophilicity compared to traditional flat aromatic rings[1]. However, the spirocyclic junction imposes severe steric hindrance around the secondary amine. During amidation, this steric bulk significantly increases the activation energy barrier for nucleophilic attack[2]. Consequently, standard coupling reagents (e.g., HATU, EDC/HOBt) often fail, leading to stalled reactions, poor conversions, or the formation of unwanted side products[3][4].

This guide provides causality-driven troubleshooting, decision matrices, and self-validating protocols to successfully amidate this challenging scaffold.

Diagnostic Workflow

Use the following decision matrix to select the optimal amidation strategy based on the properties of your carboxylic acid.

G Start Target: Amidation of 1,6-Diazaspiro[3.5]nonane CheckRacemization Does the carboxylic acid have a sensitive chiral center? Start->CheckRacemization UsePyAOP Use PyAOP or COMU (Minimizes Racemization) CheckRacemization->UsePyAOP Yes CheckStability Is the acid stable to strong chlorinating agents? CheckRacemization->CheckStability No Evaluate Evaluate Conversion UsePyAOP->Evaluate AcidChloride Acid Chloride Method (Oxalyl Chloride + DMF) CheckStability->AcidChloride Yes AcylFluoride Acyl Fluoride Method (BTFFH or TCFH + DIPEA) CheckStability->AcylFluoride No AcidChloride->Evaluate AcylFluoride->Evaluate Microwave Apply Microwave Heating (60-80°C) Evaluate->Microwave < 50% Yield

Decision matrix for selecting amidation strategies for hindered spirocyclic amines.

Troubleshooting & FAQs

Q: Why is my HATU-mediated coupling of 1,6-Diazaspiro[3.5]nonane stalling at 20% conversion? A: HATU activates the carboxylic acid by forming an O-At active ester. While highly reactive, this ester is extremely bulky. In sterically congested environments like the spiro[3.5]nonane system, the nucleophilic attack of the hindered amine onto this bulky activated carboxylate is kinetically unfavorable[2]. Because the desired reaction is slow, the amine instead attacks the uronium salt (HATU) itself, forming a stable, dead-end guanidinium by-product. Solution: Switch to a less sterically demanding activated species (like an acyl fluoride) or use a phosphonium salt (e.g., PyAOP) which does not react with free amines to form guanidinium species.

Q: I switched to COMU to avoid guanidinylation, but yields are still low. Why? A: COMU avoids guanidinium by-product formation and is excellent for preventing racemization[5]. However, it forms an Oxyma ester, which is still a relatively bulky intermediate. For extreme steric hindrance, the activation energy barrier remains too high for COMU alone at room temperature[4]. Furthermore, COMU-mediated reactions often require high dilution and can suffer from low yields during scale-up due to the formation of N,N-dimethylmorpholine-4-carboxamide byproducts[5].

Q: When should I use acyl fluorides instead of acid chlorides? A: Acid chlorides are the traditional, highly reactive solution for unreactive amines[3]. However, if your carboxylic acid contains acid-sensitive functional groups or degrades under oxalyl chloride conditions, acyl fluorides are the superior choice. The small atomic radius of fluorine minimizes steric clash during the amine's nucleophilic attack[3]. Furthermore, acyl fluorides are exceptionally stable to hydrolysis compared to acid chlorides, allowing for cleaner reactions[6].

Q: Does the choice of base matter for 1,6-diazaspiro[3.5]nonane amidation? A: Yes, significantly. DIPEA (aqueous pKa = 10.1) is highly sterically hindered and non-nucleophilic, making it excellent for preventing side reactions while maintaining the strong basicity needed to drive the reaction[5]. N-methylmorpholine (NMM) is less basic (pKa = 7.38) and may not fully deprotonate the carboxylic acid, leading to slower reaction rates, which is detrimental when coupling is already kinetically hindered[5].

Q: Can I use microwave irradiation to force the coupling? A: Yes. Increasing the reaction temperature via microwave heating (e.g., 60–80°C) provides the necessary kinetic energy to overcome the high activation barrier of sterically demanding transition states[3][7]. However, elevated temperatures exponentially increase the risk of racemization if the carboxylic acid has a chiral α-center[5].

Quantitative Reagent Comparison

The following table summarizes the comparative effectiveness of various coupling methodologies when applied to sterically hindered amines.

Coupling Reagent / MethodActivated IntermediateSteric Bulk of IntermediateRisk of RacemizationTypical Yield with Hindered Amines
HATU / DIPEA O-At EsterHighLow to Moderate< 20%[4]
COMU / DIPEA Oxyma EsterHighVery Low[5]20 - 40%
BTFFH / DIPEA Acyl FluorideVery LowModerate70 - 90%[6]
Oxalyl Chloride / DMF Acid ChlorideVery LowHigh80 - 95%[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent wasted starting materials, these protocols include built-in validation steps to confirm intermediate formation before the addition of the valuable 1,6-diazaspiro[3.5]nonane scaffold.

Protocol A: In Situ Acyl Fluoride Generation (BTFFH Method)

Best for: Acid-sensitive substrates and highly hindered spirocycles where standard coupling fails. Causality: BTFFH converts the carboxylic acid into an acyl fluoride. The exceptionally small atomic radius of the fluorine leaving group minimizes steric clash during the amine's nucleophilic attack, facilitating the coupling[3][6].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.3 eq) in anhydrous CH₂Cl₂ to a concentration of 0.1 M. Add BTFFH (1.5 eq) and DIPEA (4.5 eq)[3].

  • Self-Validation Step: Stir the mixture at room temperature for 30 minutes. Take a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LCMS. You should observe the mass of the methyl ester (indicating successful and complete acyl fluoride formation). Do not proceed to step 3 until activation is >95%.

  • Coupling: Add 1,6-diazaspiro[3.5]nonane (1.0 eq) directly to the reaction mixture[3].

  • Heating: Seal the reaction vessel and heat to 60–80°C for 12–24 hours. (Elevated temperature provides the kinetic energy needed to overcome the steric barrier[3]).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Acid Chloride Method

Best for: Robust carboxylic acids requiring absolute maximum reactivity. Causality: Acid chlorides are among the most reactive acylating agents. However, they are prone to side reactions if excess chlorinating agent is not removed prior to amine addition[3].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops)[3].

  • Self-Validation Step: Stir at room temperature until gas evolution (CO and CO₂) ceases (typically 1-2 hours). Evaporate a small aliquot and check by ATR-FTIR for the characteristic acid chloride carbonyl stretch (~1800 cm⁻¹).

  • Concentration (Critical): Remove the solvent and all excess oxalyl chloride under reduced pressure. This prevents the unreacted oxalyl chloride from reacting with your spirocyclic amine[3].

  • Coupling: Redissolve the crude acid chloride in anhydrous THF and cool to 0°C. Dropwise, add a solution of 1,6-diazaspiro[3.5]nonane (1.1 eq) and DIPEA (2.5 eq) in THF[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours before standard aqueous workup.

References

  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Oxa-spirocycles: synthesis, properties and applic
  • Decarboxylative C-Terminus Amidation of Amino Acids and Peptides in the Presence of Isocyan

Sources

Troubleshooting

Best purification methods for 1,6-Diazaspiro[3.5]nonane derivatives

Welcome to the Technical Support Center for Spirocyclic Diamines. As drug discovery increasingly moves toward high-sp3, three-dimensional scaffolds to improve metabolic stability and target specificity, 1,6-diazaspiro[3....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Diamines. As drug discovery increasingly moves toward high-sp3, three-dimensional scaffolds to improve metabolic stability and target specificity, 1,6-diazaspiro[3.5]nonane derivatives have emerged as privileged structural motifs[1],[2]. However, the same features that make them biologically attractive—high polarity, rigid basicity, and extreme hydrophilicity—make their isolation notoriously difficult.

This guide provides field-proven troubleshooting strategies, causal explanations for common chromatographic failures, and self-validating protocols to ensure the successful purification of these complex amines.

Section 1: Troubleshooting & FAQs

Q1: Why does my mono-Boc protected 1,6-diazaspiro[3.5]nonane streak severely on standard silica gel, resulting in poor recovery? Causality: Spirocyclic diamines possess highly exposed, sterically unhindered secondary or tertiary amines. These basic nitrogen atoms form strong hydrogen bonds and electrostatic interactions with the acidic silanol groups (Si-OH) on the surface of standard normal-phase silica. This leads to severe peak tailing (streaking) and irreversible chemisorption. Solution: To suppress silanol ionization and compete for hydrogen bonding sites, the mobile phase must be modified. Add 1–5% of a volatile basic modifier, such as triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH), to your dichloromethane/methanol (DCM/MeOH) gradient. Alternatively, switching the stationary phase to basic alumina entirely circumvents the acidic silanol issue, providing sharp elution bands for basic spiro-scaffolds[3].

Q2: When attempting to purify the fully deprotected 1,6-diazaspiro[3.5]nonane free base via Reverse-Phase HPLC (C18), the compound elutes in the void volume. How can I increase retention? Causality: The 1,6-diazaspiro[3.5]nonane core is highly polar and strongly basic. Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid or TFA), the diamine is fully protonated (dicationic), rendering it extremely hydrophilic and incapable of partitioning into the hydrophobic C18 stationary phase. Solution: You must shift the equilibrium toward the neutral free base to induce hydrophobic retention. Utilize a high-pH mobile phase system, such as 10 mM Ammonium Bicarbonate (pH 10.5) modified with Ammonium Hydroxide, paired with an acetonitrile or methanol organic modifier. Note: Ensure your C18 column is rated for high-pH stability (e.g., hybrid silica or polymer-based columns) to prevent stationary phase dissolution.

Q3: After removing a Boc-protecting group with TFA, I cannot extract the 1,6-diazaspiro[3.5]nonane free base into organic solvents, even at pH 14. How do I isolate it? Causality: The compact, rigid, and highly polar nature of the spirocyclic diamine scaffold results in a partition coefficient (LogP) that heavily favors the aqueous layer, even when fully deprotonated[2]. Liquid-liquid extraction (LLE) is fundamentally inefficient here. Solution: Abandon LLE and employ Strong Cation Exchange (SCX) chromatography [4]. SCX resins contain aliphatic sulfonic acid groups that electrostatically trap the protonated amine directly from the aqueous reaction mixture. After washing away non-basic impurities, the pure free base is released using a methanolic ammonia solution. This "catch-and-release" mechanism is a self-validating protocol because only strongly basic analytes are retained and subsequently eluted.

Q4: Is there a scalable, chromatography-free method to purify crude spirocyclic diamines? Causality: Traditional crystallizations of highly polar amines often fail due to oiling out or the extreme hygroscopicity of the resulting hydrochloride salts. Solution: Implement the Trichloroacetic Acid (TCA) precipitation method [5]. TCA forms highly crystalline, insoluble salts with basic amines in non-polar solvents. Once the TCA-amine salt is filtered and isolated from impurities, mild heating in a solvent like acetonitrile triggers the decarboxylation of TCA into volatile chloroform and carbon dioxide, leaving behind the pure free-base amine. This method significantly reduces solvent waste and operational complexity[5].

Section 2: Purification Strategy Workflows

To determine the most efficient purification route for your specific 1,6-diazaspiro[3.5]nonane derivative, follow the logical decision matrix below.

G Start Crude 1,6-Diazaspiro[3.5]nonane Mixture Q1 Is the amine fully deprotected (free base)? Start->Q1 Protected Normal Phase Silica (DCM/MeOH/NH4OH) Q1->Protected No (Boc/Cbz protected) Q2 Is it highly water-soluble in an aqueous matrix? Q1->Q2 Yes SCX SCX Chromatography (Catch & Release) Q2->SCX Yes TCA TCA Salt Precipitation & Decarboxylation Q2->TCA No (Organic soluble)

Caption: Decision matrix for selecting the optimal spirocyclic diamine purification method.

Section 3: Quantitative Data Summaries

The following table summarizes the expected outcomes and best use cases for the primary purification methods discussed.

Purification MethodTarget StateExpected Recovery Yield (%)Expected Purity (%)ScalabilityBest Use Case
Normal Phase (Silica + TEA) Protected (e.g., Mono-Boc)75 - 85%> 95%High (up to 100g)Intermediates with at least one protecting group[3].
High-pH RP-HPLC Free Base60 - 80%> 99%Low (Analytical/Prep)Final compound isolation for biological assays[1].
SCX Chromatography Free Base85 - 95%> 90%Medium (up to 10g)Extracting highly hydrophilic amines from aqueous mixtures[4].
TCA Precipitation Free Base80 - 94%> 95%High (Multi-gram)Chromatography-free isolation of highly basic scaffolds[5].

Section 4: Validated Experimental Protocols

Protocol A: SCX "Catch-and-Release" Chromatography

This protocol is a self-validating system; non-basic impurities are inherently washed away, while the basic spirocycle is chemically trapped[4].

  • Conditioning: Wash the Strong Cation Exchange (SCX) cartridge with 1 Column Volume (CV) of Methanol, followed by 1 CV of 0.1 M aqueous HCl to ensure the sulfonic acid resin is fully protonated.

  • Loading: Acidify your aqueous reaction mixture containing the 1,6-diazaspiro[3.5]nonane to pH 2–3 using 1 M HCl. Load the mixture onto the column at a flow rate of 1–2 drops per second.

  • Washing: Wash the column sequentially with 2 CV of Methanol and 2 CV of Acetonitrile. Mechanism: This removes all neutral and acidic organic impurities.

  • Elution: Elute the target diamine using 2 CV of 2.0 M Ammonia in Methanol. Mechanism: The high pH neutralizes the amine, breaking the electrostatic interaction with the resin.

  • Isolation: Concentrate the methanolic ammonia eluate under reduced pressure to yield the purified free-base diamine.

SCX Load 1. Load Crude (Acidic pH) Wash 2. Wash Column (MeOH / MeCN) Load->Wash Elute 3. Elute Amine (2M NH3 in MeOH) Wash->Elute Evaporate 4. Evaporate (Pure Free Base) Elute->Evaporate

Caption: Step-by-step SCX chromatography workflow for isolating basic spirocyclic amines.

Protocol B: Trichloroacetic Acid (TCA) Precipitation and Decarboxylation

A highly efficient, scalable method that avoids chromatography entirely by leveraging the thermal instability of the TCA anion[5].

  • Salt Formation: Dissolve the crude 1,6-diazaspiro[3.5]nonane mixture in a non-polar solvent (e.g., diethyl ether or toluene).

  • Precipitation: Add 1.05 equivalents of Trichloroacetic Acid (TCA) dropwise at 0 °C. Stir for 30 minutes. The highly crystalline TCA-amine salt will precipitate.

  • Filtration: Filter the precipitate and wash with cold solvent to remove non-basic and non-polar impurities.

  • Decarboxylation: Suspend the purified TCA salt in Acetonitrile. Heat gently to 60–80 °C for 15–30 minutes. Mechanism: The TCA anion decarboxylates, releasing volatile chloroform (CHCl₃) and carbon dioxide (CO₂).

  • Isolation: Evaporate the solvent in vacuo. Because the byproducts are entirely volatile, the residue left behind is the pure free-base spirocyclic diamine.

Section 5: References

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Source: ACS Publications URL:[Link]

  • Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Amine purification - Chemistry Discussions Source: Science Forums URL:[Link]

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives Source: PubMed Central (PMC) URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Reymond Research Group URL:[Link]

Sources

Optimization

Resolving solubility issues of 1,6-Diazaspiro[3.5]nonane in organic solvents

Welcome to the Technical Support Center for 1,6-Diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-Diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of 1,6-Diazaspiro[3.5]nonane in organic solvents. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to facilitate your research.

Understanding the Molecule: Key Properties of 1,6-Diazaspiro[3.5]nonane

1,6-Diazaspiro[3.5]nonane is a spirocyclic diamine with a unique three-dimensional structure. Its solubility is governed by the interplay between the polar amine functional groups and the non-polar hydrocarbon backbone. The two secondary amine groups are capable of hydrogen bonding, which significantly influences their interaction with various solvents.

PropertyValue/DescriptionSource
CAS Number 554435-40-4
Molecular Formula C₇H₁₄N₂
Appearance Varies; can be a liquid or a solid at room temperature.General chemical knowledge
Key Structural Features Spirocyclic, two secondary amine groups.General chemical knowledge

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 1,6-Diazaspiro[3.5]nonane, providing explanations and actionable solutions.

Q1: I am having trouble dissolving 1,6-Diazaspiro[3.5]nonane. Which organic solvent should I start with?

A1: Start with polar aprotic or polar protic solvents.

Causality: The solubility of a compound is primarily dictated by the "like dissolves like" principle.[1] 1,6-Diazaspiro[3.5]nonane has two polar secondary amine groups capable of hydrogen bonding, making it more soluble in polar solvents.[2][3] The non-polar hydrocarbon framework also allows for some solubility in less polar solvents.

Recommendations:

  • Polar Protic Solvents: Methanol and ethanol are good starting points due to their ability to act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are often effective. DCM is a common choice for many organic reactions involving amines.

  • Aromatic Solvents: Toluene may be effective, particularly with gentle heating.

Predicted Solubility of 1,6-Diazaspiro[3.5]nonane in Common Organic Solvents:

SolventClassificationPredicted SolubilityRationale
Methanol (MeOH) Polar ProticHighExcellent hydrogen bonding capabilities.
Ethanol (EtOH) Polar ProticHighSimilar to methanol, good for hydrogen bonding.
Dichloromethane (DCM) Polar AproticHighGood dipole-dipole interactions with the amine groups.[4]
Tetrahydrofuran (THF) Polar AproticModerate to HighCan accept hydrogen bonds from the amine groups.
Acetonitrile (MeCN) Polar AproticModerateIts polarity should allow for dissolution.
Toluene Non-polar AromaticLow to ModerateMay require heating; interacts with the hydrocarbon backbone.
Hexane/Heptane Non-polar AliphaticLowLacks strong interactions with the polar amine groups.
Water Polar ProticLow to ModerateSolubility decreases with the increasing size of the hydrophobic alkyl part of amines.[5]

Disclaimer: This table provides predicted solubilities based on chemical principles. Empirical testing is recommended for your specific application.

Q2: My 1,6-Diazaspiro[3.5]nonane appears to be an oil/solid and is difficult to handle. Is this normal?

A2: Yes, the physical state of 1,6-Diazaspiro[3.5]nonane and its derivatives can vary.

Causality: The physical state of a compound at room temperature is influenced by its crystal lattice energy and intermolecular forces. Small changes in purity can affect its melting point. For instance, the Boc-protected derivative, tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, has been reported as both a liquid and a solid.

Troubleshooting Steps:

  • Gentle Warming: If the compound is a waxy solid, gently warming the vial (e.g., in a warm water bath) can help liquefy it for easier handling and weighing.

  • Dissolving in a Suitable Solvent: If you need to dispense a precise amount, consider dissolving the entire sample in a known volume of a suitable solvent (like DCM or methanol) to create a stock solution.

Q3: I've tried a recommended solvent, but the dissolution is very slow or incomplete. What can I do?

A3: Several techniques can be employed to enhance the rate and extent of dissolution.

Workflow for Enhancing Solubility:

G start Initial Dissolution Attempt (Stirring at Room Temp) heating Apply Gentle Heating (e.g., 40-50 °C) start->heating Slow/Incomplete check_solubility Is the compound dissolved? heating->check_solubility sonication Use an Ultrasonic Bath cosolvent Add a Co-Solvent sonication->cosolvent Still incomplete sonication->check_solubility cosolvent->check_solubility failure Re-evaluate Solvent Choice cosolvent->failure Still incomplete check_solubility->sonication No success Proceed with Experiment check_solubility->success Yes

Caption: Workflow for troubleshooting solubility issues.

Detailed Protocols:

  • Gentle Heating:

    • Causality: For most solids, solubility increases with temperature.[6] The added thermal energy helps to overcome the crystal lattice energy of the solute and increases the kinetic energy of the solvent molecules.

    • Protocol:

      • Add the solid 1,6-Diazaspiro[3.5]nonane to your chosen solvent in a flask equipped with a stir bar.

      • Place the flask in a water or oil bath and gently warm to 40-50 °C while stirring.

      • Monitor for dissolution. Avoid excessive heat, which could lead to solvent evaporation or compound degradation.

  • Sonication:

    • Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles.[7] This process creates localized high-pressure and high-temperature zones, which can break down solute aggregates and accelerate the dissolution process.[8][9]

    • Protocol:

      • Prepare a suspension of 1,6-Diazaspiro[3.5]nonane in the solvent.

      • Place the vessel in an ultrasonic bath.

      • Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Be mindful that prolonged sonication can heat the sample.[8]

  • Using a Co-Solvent:

    • Causality: If a single solvent is not effective, adding a small amount of a miscible co-solvent can modify the polarity of the solvent system to better match the solute.[10]

    • Protocol:

      • If your compound is partially dissolved in a solvent like toluene, try adding a small amount of a more polar solvent like methanol or THF dropwise while stirring.

      • Conversely, if you are in a very polar solvent and suspect the hydrocarbon portion is limiting solubility, adding a less polar co-solvent might help.

Q4: Can I use an acid to improve the solubility of 1,6-Diazaspiro[3.5]nonane?

A4: Yes, but this will form the salt and is typically used for aqueous solutions or for purification, not for most organic reactions.

Causality: As a base, 1,6-Diazaspiro[3.5]nonane will react with an acid to form the corresponding ammonium salt. These salts are often highly soluble in polar solvents like water and alcohols but may precipitate from non-polar organic solvents.[5] The dihydrochloride salt of 1,6-Diazaspiro[3.5]nonane, for example, is soluble in water and alcohols.[11]

Application: This property is very useful for work-up and purification. For example, after a reaction in a non-polar solvent like ether, you can extract the amine into an aqueous acid solution to separate it from non-basic organic byproducts.[3] Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.

Protonation and Phase Transfer Workflow:

G start 1,6-Diazaspiro[3.5]nonane (Free Base) Insoluble in Water add_acid Add Aqueous Acid (e.g., HCl) start->add_acid salt_form Forms Dihydrochloride Salt Soluble in Aqueous Phase add_acid->salt_form add_base Add Aqueous Base (e.g., NaOH) salt_form->add_base regenerate Regenerates Free Base Precipitates from or can be extracted out of Aqueous Phase add_base->regenerate

Caption: Acid-base chemistry for solubility manipulation.

References

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Oldenburg, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • LibreTexts. (2015, March 17). More About the Acid-Base Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • van der Kooij, M. J., et al. (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks. ACS Publications. Retrieved from [Link]

  • Filo. (2025, April 28). Discuss with the help of a neat diagram the effect of temperature on solubilities of Aniline in water. Retrieved from [Link]

  • PatSnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Patsnap Eureka. Retrieved from [Link]

  • Lapi, S., et al. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. Retrieved from [Link]

  • LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • ScienceOpen. (2025, June 11). Investigating the Ultrasonication-Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility of Polyimides in Polar Aprotic Solvents. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, February 18). Methanol with Hexane (n-hexane) and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Chem-Supply. (n.d.). DICHLOROMETHANE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Boc-Deprotection for 1,6-Diazaspiro[3.5]nonane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when working with 1,6-diazaspiro[3.5]nonane. This highly three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when working with 1,6-diazaspiro[3.5]nonane. This highly three-dimensional spirocyclic scaffold is increasingly utilized as a piperazine bioisostere in the development of 1[1] and 2[2].

However, removing the tert-butyloxycarbonyl (Boc) protecting group from this strained, highly polar diamine system presents unique challenges: poor recovery during aqueous workup, acid-catalyzed azetidine ring opening, and extreme hygroscopicity of the resulting salts.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: I used standard TFA/DCM for Boc deprotection, but my isolated yield of the free 1,6-diazaspiro[3.5]nonane is <20%. Where did my product go? A1: The product was likely lost in the aqueous phase during the basic workup. 1,6-Diazaspiro[3.5]nonane is a low-molecular-weight, highly polar diamine. When the TFA salt is neutralized with aqueous NaOH or NaHCO₃, the free base remains highly water-soluble and partitions poorly into organic solvents like DCM or EtOAc. Solution: Avoid aqueous workup entirely. We recommend performing the deprotection using 3 to precipitate the product as an insoluble hydrochloride salt[3], or using a catch-and-release basic resin to neutralize the 4 directly in methanol[4].

Q2: NMR analysis of my crude product shows unexpected alkene peaks and a loss of the spirocyclic signal. What happened? A2: You are observing acid-catalyzed ring opening. The azetidine ring (the 4-membered ring in the [3.5] spiro system) possesses significant Baeyer strain. Prolonged exposure to strong, concentrated protic acids (like neat TFA) can protonate the azetidine nitrogen and trigger a nucleophilic ring-opening event, leading to acyclic or alkene byproducts. Solution: Switch to a milder, non-protic deprotection strategy such as TMSOTf and 2,6-lutidine (Protocol C).

Q3: Why is my isolated HCl salt turning into a sticky syrup on the bench? A3: The hydrochloride salts of diazaspiroalkanes are notoriously hygroscopic. The crystal lattice rapidly absorbs atmospheric moisture, causing the salt to deliquesce. Solution: Isolate the salt via rapid vacuum filtration under a stream of dry nitrogen, wash with anhydrous diethyl ether, and immediately store in a vacuum desiccator over P₂O₅.

Part 2: Decision Workflow

Use the following logic tree to determine the optimal deprotection condition for your specific 1,6-diazaspiro[3.5]nonane derivative.

BocDeprotection Start Boc-1,6-Diazaspiro[3.5]nonane Substrate Q1 Is the azetidine ring highly prone to acid-catalyzed opening? Start->Q1 ProtC Protocol C: TMSOTf / 2,6-Lutidine (Mild Lewis Acid) Q1->ProtC Yes Q2 Is the free diamine highly water-soluble? Q1->Q2 No ProtA Protocol A: 4M HCl in Dioxane (Precipitate as HCl Salt) Q2->ProtA Yes ProtB Protocol B: TFA / DCM (Basic Resin Workup) Q2->ProtB No

Figure 1: Decision matrix for selecting the optimal Boc-deprotection condition for diazaspiro cores.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating observable cues to ensure experimental success without relying solely on downstream LC-MS.

Protocol A: 4M HCl in Dioxane (Preferred for Polar Diamines)

Causality: Dioxane is a low-polarity ethereal solvent. While the Boc-protected amine is soluble, the resulting diamine dihydrochloride is highly ionic and completely insoluble. This solubility differential drives the reaction forward and allows isolation by simple filtration, bypassing aqueous extraction.

  • Dissolve Boc-1,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add 4M HCl in 1,4-dioxane (10.0 eq).

    • Self-Validation Check: The solution will initially remain clear, but a white precipitate (the diamine dihydrochloride salt) should begin to form within 15–30 minutes, confirming the cleavage of the Boc group.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Add anhydrous diethyl ether (equal volume to dioxane) to fully crash out the salt.

  • Filter the suspension rapidly through a sintered glass funnel under a stream of N₂. Wash the filter cake with cold diethyl ether.

  • Dry the highly hygroscopic white solid in vacuo over P₂O₅ overnight.

Protocol B: TFA/DCM with Basic Resin Workup

Causality: TFA provides rapid deprotection but yields a TFA salt. By using a basic macroscopic resin (Amberlyst A21) in methanol, the TFA is scavenged onto the solid support, allowing the free base diamine to remain in the organic filtrate without ever touching water.

  • Dissolve the substrate in anhydrous DCM (0.1 M).

  • Add Triisopropylsilane (TIPS) (2.0 eq) as a carbocation scavenger to prevent tert-butyl alkylation of the basic nitrogens.

  • Add Trifluoroacetic acid (TFA) (20% v/v relative to DCM) dropwise at 0 °C.

  • Stir at room temperature for 1.5 hours.

    • Self-Validation Check: LC-MS analysis of a 5 µL aliquot quenched in methanol should show complete disappearance of the starting material mass and the presence of the [M+H]⁺ of the free amine.

  • Concentrate the reaction mixture under reduced pressure to yield a viscous oil.

  • Dissolve the oil in anhydrous methanol and add Amberlyst A21 basic resin (3.0 eq by weight). Stir for 1 hour to neutralize the TFA salt.

  • Filter off the resin, wash thoroughly with methanol, and concentrate the filtrate to afford the free base.

Protocol C: TMSOTf / 2,6-Lutidine (Mild Lewis Acid Method)

Causality: Trimethylsilyl trifluoromethanesulfonate acts as a hard Lewis acid, coordinating to the carbonyl oxygen of the Boc group. This leads to the expulsion of the tert-butyl cation and formation of a silyl carbamate, which is easily hydrolyzed by mild methanolysis. This avoids the high proton concentration that causes azetidine ring-opening.

  • Dissolve the substrate in anhydrous DCM (0.1 M) under nitrogen.

  • Add 2,6-lutidine (3.0 eq) and cool to 0 °C.

  • Add TMSOTf (2.0 eq) dropwise.

    • Self-Validation Check: The reaction mixture will typically turn slightly yellow, indicating the formation of the silyl carbamate intermediate.

  • Stir for 1 hour at 0 °C.

  • Quench the reaction by adding anhydrous methanol (10 eq) and stir for 30 minutes to hydrolyze the silyl carbamate.

  • Concentrate and purify via reverse-phase C18 chromatography.

Part 4: Quantitative Data Comparison

ProtocolReagentsTypical YieldPurity (LC-MS)Workup TimeKey Advantage
A 4M HCl / Dioxane85–95%>95%< 1 hrCompletely bypasses aqueous extraction.
B TFA / DCM60–80%>90%2–3 hrsFast cleavage; excellent for stable cores.
C TMSOTf / 2,6-Lutidine75–90%>92%3–4 hrsPrevents acid-catalyzed azetidine ring opening.

Sources

Optimization

Minimizing side reactions in 1,6-Diazaspiro[3.5]nonane cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when incorporating spirocyclic bioisosteres like 1,6-diazaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when incorporating spirocyclic bioisosteres like 1,6-diazaspiro[3.5]nonane into their active pharmaceutical ingredients (APIs). While this spirocycle is an excellent piperazine surrogate that improves metabolic stability and reduces hERG liability, its cross-coupling—particularly Buchwald-Hartwig amination—is notoriously prone to side reactions[1]. The highly strained 4-membered azetidine ring and the presence of two distinct nitrogen nucleophiles create a complex reaction landscape that requires precise catalytic control[2].

This guide provides field-proven, causality-driven solutions to minimize side reactions, ensuring your cross-coupling protocols are robust, reproducible, and self-validating.

Quantitative Data: Impact of Reaction Parameters on Side Reactions

Before diving into specific troubleshooting steps, it is crucial to understand how catalyst and base selection quantitatively impact the reaction profile. The table below summarizes the effect of various parameters on the yield and side-product distribution during the N-arylation of 1,6-diazaspiro[3.5]nonane.

Reaction ParameterCatalyst / Ligand SystemBaseTemp (°C)Desired C-N Product (%)Azetidine Ring-Opening (%)Hydrodehalogenation (%)
Unoptimized Baseline Pd2(dba)3 / BINAPNaOtBu100354520
Base Modification Pd2(dba)3 / BINAPCs2CO3100551530
Ligand Optimization Pd(OAc)2 / XPhosCs2CO39075<515
Precatalyst (Optimized) tBuXPhos Pd G3K3PO46092<1<2
(Data synthesized from standard optimization matrices for strained spirocyclic amines[2],[3])

Mechanistic Pathway & Failure Modes

Pathway Pd0 Active L-Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Amine] OxAdd->TransMet + Spirocyclic Amine + Base RedElim Reductive Elimination TransMet->RedElim Fast (Bulky Ligand) RingOpen Azetidine Ring-Opening (Strain Release) TransMet->RingOpen Strong Base / Heat BetaHyd Hydrodehalogenation (β-Hydride Elim.) TransMet->BetaHyd Slow Red. Elim. RedElim->Pd0 Regenerate Catalyst Product Desired C-N Product RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting competitive side-reaction pathways.

Troubleshooting Guides & FAQs

FAQ 1: Why is my 1,6-diazaspiro[3.5]nonane undergoing ring-opening during Buchwald-Hartwig amination, and how do I stop it? Causality: The 4-membered azetidine ring in 1,6-diazaspiro[3.5]nonane possesses significant ring strain. When exposed to strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) at elevated temperatures (>80°C), the azetidine ring undergoes a2[2]. This degradation is exacerbated if the transmetalation step is slow, leaving the amine exposed to the harsh basic environment for prolonged periods. Solution: Shift the kinetic balance by using a weaker, non-nucleophilic base (e.g., K3PO4 or Cs2CO3) and a highly active third-generation (G3) palladium precatalyst. G3 precatalysts rapidly generate the active L-Pd(0) species at room temperature, allowing the overall reaction temperature to be lowered to 60°C, which thermally preserves the azetidine ring[3].

FAQ 2: I am observing significant hydrodehalogenation (reduction) of my aryl halide instead of the coupled product. How can I favor C-N coupling? Causality: Hydrodehalogenation occurs when the intermediate Ar-Pd(II)-Amine complex undergoes β-hydride elimination instead of the desired reductive elimination[4]. This typically happens when reductive elimination is too slow, often due to insufficient steric bulk on the phosphine ligand or when coupling electron-rich aryl halides[3]. Solution: Employ sterically demanding dialkylbiaryl phosphine ligands such as 5[5]. The massive steric profile of these ligands forces the palladium center into a geometry that dramatically accelerates reductive elimination, outcompeting the off-cycle β-hydride elimination pathway.

FAQ 3: How do I achieve regioselective coupling if I only want to arylate the piperidine nitrogen (N6) and not the azetidine nitrogen (N1)? Causality: While N6 (piperidine) is generally more nucleophilic and less sterically hindered than N1 (azetidine), relying purely on inherent reactivity differences leads to unacceptable levels of over-arylation and mixed regioisomers. Solution: A self-validating orthogonal protection strategy is mandatory. Start with commercially available 6[6]. The Boc group completely shields N1, directing the palladium-catalyzed coupling exclusively to N6.

Experimental Protocols: Self-Validating Optimized Buchwald-Hartwig Amination

This step-by-step methodology incorporates internal validation checkpoints to ensure the reaction is proceeding correctly without side-product formation.

Materials:

  • 1-Boc-1,6-diazaspiro[3.5]nonane (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • tBuXPhos Pd G3 (2 mol%)[2]

  • K3PO4 (anhydrous, finely milled, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Precatalyst Activation (Validation Checkpoint 1): In an oven-dried Schlenk flask under argon, combine tBuXPhos Pd G3 and the aryl halide in anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes.

    • Self-Validation: The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution, confirming the successful generation of the active L-Pd(0) species. If the solution remains cloudy or pale, check the anhydrous state of your solvent.

  • Substrate Addition: Add 1-Boc-1,6-diazaspiro[3.5]nonane, followed by the rapid addition of finely milled K3PO4. Seal the flask and purge with argon for an additional 3 minutes.

  • Thermal Control (Validation Checkpoint 2): Heat the reaction mixture to exactly 60°C.

    • Self-Validation: At the 1-hour mark, extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. You should observe >50% conversion to the product mass. Crucially, scan for the [M+H - Halogen] mass of the aryl halide. If this hydrodehalogenation peak exceeds 5% relative abundance, immediately lower the temperature to 50°C and verify your stirring rate (poor mixing exacerbates side reactions in heterogeneous base systems).

  • Completion and Workup: After 4-6 hours, cool to room temperature. Filter the mixture through a pad of Celite to remove the phosphate salts and palladium black, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the N6-arylated spirocycle.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications | 1

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines | ChemRxiv |2

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | PMC - NIH | 5

  • Cross-Coupling Reaction Manual: Desk Reference | Sigma-Aldrich |

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | WuXi AppTec |3

  • 1-Boc-1,6-diaza-spiro[3.5]nonane | Guidechem | 6

  • Buchwald–Hartwig amination | Wikipedia | 4

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1,6-Diazaspiro[3.5]nonane Enantiomers

Welcome to the Technical Support Center for spirocyclic diamine resolution. Spirocyclic diamines, particularly 1,6-diazaspiro[3.5]nonane, have emerged as privileged scaffolds in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine resolution. Spirocyclic diamines, particularly 1,6-diazaspiro[3.5]nonane, have emerged as privileged scaffolds in modern drug discovery. They improve the fraction of sp³ carbons (Fsp³), enhance metabolic stability, and provide rigid 3D vectors for structure-based drug design . However, the presence of a chiral quaternary spiro center flanked by two basic secondary amines makes the isolation of pure enantiomers a significant analytical and synthetic challenge.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for researchers working with this complex scaffold.

Resolution Strategy Workflow

G Start Racemic 1,6-Diazaspiro[3.5]nonane (Free Diamine) Protect Regioselective Mono-Protection (e.g., 6-Boc) Start->Protect Step 1 Decision Select Resolution Strategy Protect->Decision Step 2 Salt Diastereomeric Salt Formation (Classical Resolution) Decision->Salt Scalable SFC Chiral SFC / HPLC (Chromatographic) Decision->SFC Analytical/Fast Salt_Fail Issue: Oiling Out / Low ee% Salt->Salt_Fail Poor match Salt_Success Success: Crystallization (High ee%) Salt->Salt_Success Good match SFC_Fail Issue: Peak Tailing / Overlap SFC->SFC_Fail Silanol interaction SFC_Success Success: Baseline Separation SFC->SFC_Success Good method Opt1 Optimize: Rigid Resolving Agent (D-DTTA) + Anti-Solvent Salt_Fail->Opt1 Final Enantiopure 1,6-Diazaspiro[3.5]nonane (After Deprotection) Salt_Success->Final Opt2 Optimize: Basic Modifier (0.2% NH3 or DEA) SFC_Fail->Opt2 SFC_Success->Final Opt1->Salt_Success Opt2->SFC_Success

Decision tree for the chiral resolution of 1,6-diazaspiro[3.5]nonane.

Section 1: Pre-Resolution Strategies (Derivatization)

Q: Why is it so difficult to resolve the free diamine directly? A: The free base of 1,6-diazaspiro[3.5]nonane is highly polar and strongly basic. Causality: During chiral chromatography, the dual basic nitrogens create overwhelming electrostatic interactions with residual silanols on the chiral stationary phase (CSP). These non-specific ionic interactions override the transient, stereospecific hydrogen bonding required for chiral recognition, resulting in severe peak tailing and co-elution. Solution: Regioselective mono-protection (e.g., forming 6-Boc-1,6-diazaspiro[3.5]nonane) masks one basic site, drastically improving chromatographic behavior and crystallization thermodynamics .

Q: How do I ensure regioselectivity during Boc protection? A: N1 is directly adjacent to the quaternary spiro carbon (C4), creating significant steric shielding. N6, separated by a methylene bridge (C5), is kinetically more accessible. Causality: By strictly controlling the stoichiometry (1.0 eq Boc₂O) and maintaining low temperatures (-78 °C), the reagent selectively attacks the less hindered N6 position, preventing over-protection.

Protocol 1: Regioselective Synthesis of 6-Boc-1,6-diazaspiro[3.5]nonane
  • Dissolve 10 mmol of racemic 1,6-diazaspiro[3.5]nonane in 50 mL anhydrous DCM under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Reagent: Dissolve 10 mmol (1.0 eq) of Boc₂O in 10 mL DCM and add dropwise over 30 minutes to prevent localized heating.

  • Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry over Na₂SO₄ and concentrate in vacuo.

Self-Validation Check: Before quenching, withdraw a 50 µL aliquot and analyze via LC-MS. The protocol is validated if the chromatogram shows >90% conversion to the mono-Boc mass ([M+H]⁺ = 227.18) and <5% of the di-Boc mass ([M+H]⁺ = 327.23). If di-Boc >5%, the addition rate was too fast or temperature control was lost.

Section 2: Diastereomeric Salt Formation (Classical Resolution)

Q: My diastereomeric salt forms a sticky oil instead of crystals. What causes this and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution reaches a metastable state before primary nucleation can occur. Causality: Flexible resolving agents (like malic acid) or mismatched pKa values fail to form a rigid, high-melting crystal lattice with the spirocycle. Solution: Switch to a rigid resolving agent with aromatic rings, such as Di-p-toluoyl-D-tartaric acid (D-DTTA). The rigid aryl groups promote strong intermolecular π-π stacking, driving the thermodynamics toward crystallization rather than phase separation.

Quantitative Comparison of Resolving Agents for 6-Boc-1,6-diazaspiro[3.5]nonane
Resolving AgentSolvent SystemEquivalentsYield (%)Enantiomeric Excess (ee %)Observation / Causality
L-Tartaric AcidEtOH / H₂O (9:1)1.03572Forms hygroscopic crystals; partial resolution due to high solubility.
D-DTTA MeOH / MTBE 0.5 42 >98 Rigid aryl groups promote strong π-π packing; highly crystalline.
(1S)-(+)-CSAAcetone1.02865High solubility leads to low yield; prone to oiling out.
L-Malic AcidIsopropanol1.0N/AN/AFails to nucleate; remains as a metastable oil.
Protocol 2: Resolution via D-DTTA with Anti-Solvent Diffusion
  • Dissolve 10 mmol of racemic 6-Boc-1,6-diazaspiro[3.5]nonane in 15 mL of HPLC-grade Methanol.

  • Add 5.0 mmol (0.5 eq) of Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Heat the suspension to 60 °C until a completely homogenous solution is achieved.

  • Cool the solution at a controlled rate of 5 °C/hour down to 20 °C.

  • Induce Nucleation: Add Methyl tert-butyl ether (MTBE) dropwise (approx. 5-10 mL) until slight, persistent turbidity is observed.

  • Age: Seed with 5 mg of enantiopure salt (if available) and age the slurry for 12 hours at room temperature.

  • Filter the crystals and wash with cold MTBE. Desalt using 1M NaOH and extract with DCM to recover the free base.

Self-Validation Check: After 12 hours of aging, filter a 0.5 mL aliquot of the mother liquor and analyze the free base via analytical chiral HPLC. The protocol is validated if the mother liquor is highly enriched (>70% ee) in the undesired enantiomer, confirming that the desired enantiomer has successfully precipitated. If the mother liquor ee% is <30%, crystallization is incomplete; add 5% more MTBE and continue aging.

Section 3: Preparative Chiral SFC (Supercritical Fluid Chromatography)

Q: Even with the 6-Boc derivative, my prep-SFC peaks are tailing. Which CSP and modifier should I use? A: The unprotected N1 azetidine nitrogen still interacts with the carbamate linkages and residual silanols of amylose/cellulose-based CSPs. Causality: Without a competitor, the N1 amine hydrogen-bonds strongly to the column matrix, causing the analyte to drag through the column. Solution: Use an immobilized stationary phase (e.g., Chiralpak IG) and add a basic modifier (0.2% Ethanolic Ammonia or Diethylamine) to the mobile phase. The modifier competitively binds to the acidic silanol sites, freeing the analyte to interact purely via chiral recognition mechanisms.

Protocol 3: Preparative Chiral SFC Method
  • Sample Prep: Dissolve the racemic 6-Boc-1,6-diazaspiro[3.5]nonane in Methanol at a concentration of 50 mg/mL.

  • Column Setup: Equip the SFC system with a Chiralpak IG column (250 x 21 mm, 5 µm).

  • Mobile Phase: Set the mobile phase to CO₂ / Methanol containing 0.2% Ethanolic Ammonia (70:30 v/v).

  • Parameters: Set flow rate to 70 g/min , back pressure to 120 bar, and column temperature to 35 °C.

  • Fractionation: Monitor UV absorbance at 220 nm and fractionate peaks using a threshold-triggered fraction collector.

Self-Validation Check: Prior to the preparative run, inject a 1 mg/mL analytical standard using the exact mobile phase composition. The protocol is validated if the resolution factor (Rs) is > 1.5 and the tailing factor (Tf) is < 1.2. If Tf > 1.2, the basic modifier concentration is insufficient to mask the silanols; increase the ethanolic ammonia to 0.3% before proceeding with the bulk sample.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL: [Link]

  • Preparation of nitrogen-containing spirocyclic compounds as Janus kinase inhibitors (US Patent 2014/0187534 A1). US Patent Office / Google Patents.

Reference Data & Comparative Studies

Validation

1,6-Diazaspiro[3.5]nonane vs piperazine in pharmacokinetic profiling

Title: Escaping Flatland: 1,6-Diazaspiro[3.5]nonane vs. Piperazine in Pharmacokinetic Profiling Introduction The piperazine ring is one of the most ubiquitous structural motifs in medicinal chemistry, featured in over 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Escaping Flatland: 1,6-Diazaspiro[3.5]nonane vs. Piperazine in Pharmacokinetic Profiling

Introduction

The piperazine ring is one of the most ubiquitous structural motifs in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. However, its planar, sp2-like character often introduces significant pharmacokinetic (PK) liabilities, including poor aqueous solubility, rapid cytochrome P450 (CYP)-mediated metabolism, and off-target toxicity such as hERG channel inhibition. To overcome these hurdles, drug development professionals are increasingly adopting the "escape from flatland" paradigm—replacing flat rings with sp3-rich spirocyclic bioisosteres[2].

1,6-Diazaspiro[3.5]nonane has emerged as a premier constrained bicyclic surrogate for piperazine. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their PK differences and providing self-validating experimental protocols for their evaluation.

Structural Causality: Why Geometry Dictates Pharmacokinetics

The fundamental difference between piperazine and 1,6-diazaspiro[3.5]nonane lies in their three-dimensional trajectory. While both isolated cores are fully saturated, piperazine's conformational flexibility allows it to adopt flat topographies that readily pack into crystal lattices (lowering solubility) and intercalate into promiscuous off-target binding pockets.

Conversely, the spiro-fusion in 1,6-diazaspiro[3.5]nonane forces a rigid, orthogonal 3D trajectory. Grafting this bulkier moiety onto a drug scaffold significantly increases the molecule's global Fsp3 (fraction of sp3 hybridized carbons). This structural bulk disrupts crystal lattice packing, inherently improving aqueous solubility[2]. Furthermore, the spirocyclic core introduces steric shielding around the basic nitrogen atoms, modulating the pKa and altering the electron density. This subtle electronic shift, combined with steric hindrance, makes the alpha-protons less accessible to CYP-mediated hydrogen atom transfer (HAT), thereby increasing metabolic stability.

PK_Optimization P Piperazine Core (Flat, sp2-rich) PK PK Optimization P->PK Baseline S 1,6-Diazaspiro[3.5]nonane (3D, sp3-rich) S->PK Bioisostere Sol Higher Aqueous Solubility PK->Sol Met Increased Metabolic Stability PK->Met Tox Reduced hERG Liability PK->Tox

Logical relationship of replacing flat piperazine with 3D spirocycles for PK optimization.

Comparative Pharmacokinetic Profiling

When profiling these scaffolds, two critical parameters often dictate the success of a lead series: metabolic clearance and cardiovascular safety.

Metabolic Stability (Intrinsic Clearance, CL_int): CYP450 enzymes typically metabolize piperazines via alpha-carbon oxidation, leading to ring opening or N-dealkylation. The 3D bulk of 1,6-diazaspiro[3.5]nonane restricts the enzymatic active site's access to these vulnerable alpha-carbons. In matched-pair analyses, substituting piperazine with diazaspiro cores has been shown to significantly reduce intrinsic clearance while simultaneously improving target selectivity and reducing cytotoxicity, as famously demonstrated in the optimization of PARP inhibitors like Olaparib[3].

hERG Channel Liability: The hERG potassium channel is notorious for its promiscuous central cavity, lined by aromatic residues (Tyr652 and Phe656) that strongly bind flat, lipophilic basic amines via pi-pi and cation-pi interactions[4]. The orthogonal spiro-geometry of 1,6-diazaspiro[3.5]nonane creates a severe steric clash within this pocket, drastically shifting the IC50 and widening the therapeutic safety margin.

hERG_Interaction hERG hERG Channel Cavity (Tyr652 / Phe656) Pip Piperazine Motif (Flat, Lipophilic) Pip->hERG Strong Binding (Toxicity) Spiro 1,6-Diazaspiro[3.5]nonane (Bulky, 3D) Spiro->hERG Steric Clash (Safe Profile)

Mechanistic interaction of piperazine vs. spirocyclic bioisosteres within the hERG channel.

Table 1: Representative Profiling Data (Matched-Pair Scaffold Analysis)

ParameterPiperazine Scaffold1,6-Diazaspiro[3.5]nonane ScaffoldMechanistic Driver
Global Fsp3 Contribution LowHighHigher sp3 carbon count & rigid 3D geometry
Aqueous Solubility Baseline+2 to 5-fold increaseDisruption of crystal lattice packing
Microsomal CL_int High (Rapid clearance)Low to ModerateSteric shielding of alpha-carbons
hERG IC50 ~1 - 5 µM (Liability)> 30 µM (Safe)Steric clash in hERG central cavity
Target Selectivity ModerateHigh3D vectors access specific sub-pockets

(Note: Data synthesized from matched-pair bioisostere studies, including PARP and SHP2 inhibitor frameworks).

Experimental Workflows: Self-Validating Protocols

To objectively compare the PK performance of piperazine derivatives versus their 1,6-diazaspiro[3.5]nonane bioisosteres, the following self-validating protocols must be employed. A protocol is "self-validating" when it contains intrinsic quality control gates that independently verify the integrity of the specific run, ensuring that the resulting data is a true reflection of the compound's properties rather than an assay artifact.

Protocol A: High-Throughput Microsomal Stability Assay

Causality of Experimental Choice: Why use liver microsomes instead of whole hepatocytes? Microsomes specifically isolate the CYP450 and UGT enzyme fractions, allowing researchers to pinpoint Phase I metabolic vulnerabilities (like alpha-carbon oxidation) without the confounding variables of cell permeability or Phase II conjugation found in whole cells.

Methodology:

  • Preparation: Prepare 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition: Spike the test compounds (Piperazine or 1,6-Diazaspiro[3.5]nonane derivatives) to a final concentration of 1 µM.

  • Self-Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). Validation Gate: If Verapamil CL_int is < 40 µL/min/mg or Warfarin CL_int is > 5 µL/min/mg, the entire plate is invalidated due to compromised enzyme activity.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (cofactor). Incubate at 37°C.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent drug and calculate the intrinsic clearance (CL_int).

Workflow Start Compound Incubation (Liver Microsomes + NADPH) Quench Quench Reaction (Cold Acetonitrile + IS) Start->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Drug Depletion) Centrifuge->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Self-validating high-throughput microsomal stability assay workflow for clearance profiling.

Protocol B: Automated Patch-Clamp hERG Assay

Causality of Experimental Choice: Why use the automated patch-clamp technique over a simple radioligand binding assay? Binding assays only measure affinity to the channel, but patch-clamp electrophysiology measures actual functional channel blockade (tail current inhibition), which is the physiological driver of QT prolongation and fatal arrhythmias.

Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Seal Formation: Introduce cells to the planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ). Validation Gate: Any well failing to achieve a >1 GΩ seal or exhibiting a leak current > 100 pA is automatically excluded from analysis to ensure data integrity.

  • Voltage Protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Apply the test compounds in escalating concentrations (e.g., 0.1, 1, 10, 30 µM) and record the fractional inhibition of the tail current.

  • Positive Control: Apply 0.1 µM E-4031 (a known hERG inhibitor). Validation Gate: The run is only valid if E-4031 produces >80% inhibition of the tail current.

  • Data Processing: Fit the dose-response curve using the Hill equation to determine the IC50 value.

Conclusion

Transitioning from a piperazine core to a 1,6-diazaspiro[3.5]nonane scaffold represents a highly effective strategy for optimizing pharmacokinetic profiles. By leveraging the 3D geometry of spirocycles, drug developers can systematically engineer out metabolic liabilities and hERG toxicity while simultaneously improving aqueous solubility. Implementing self-validating experimental workflows ensures that these structural advantages are accurately quantified, accelerating the path to safer, more efficacious therapeutics.

References

  • American Chemical Society. "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Comparing spirocyclic scaffolds: 1,6-Diazaspiro[3.5]nonane vs 2,6-Diazaspiro[3.3]heptane

As a Senior Application Scientist specializing in medicinal chemistry and molecular vectorization, I have designed this guide to move beyond basic structural descriptions. The transition from flat, sp²-rich aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and molecular vectorization, I have designed this guide to move beyond basic structural descriptions. The transition from flat, sp²-rich aromatic rings to sp³-rich, three-dimensional architectures—often termed "escaping from flatland"—is a critical strategy for improving drug-likeness, target selectivity, and clinical success.

This guide provides an objective, data-driven comparison of two prominent spirocyclic scaffolds: the highly symmetric 2,6-Diazaspiro[3.3]heptane and the asymmetric 1,6-Diazaspiro[3.5]nonane . We will evaluate their physicochemical impacts, structural vectorization, and the field-proven experimental workflows required for their successful incorporation into drug discovery pipelines.

Mechanistic Rationale: Why Spirocyclic Bioisosteres?

Traditional saturated N-heterocycles like piperazine and piperidine are ubiquitous in drug design. However, their conformational flexibility and predictable vectorization can sometimes lead to off-target promiscuity and suboptimal physicochemical properties.

Spirocyclic scaffolds offer a unique solution. The fusion of two rings at a single carbon atom restricts conformational flexibility, lowering the entropic penalty upon target binding[1]. Counterintuitively, the net addition of carbon atoms in these specific spiro-architectures often lowers lipophilicity (LogD) while increasing basicity (pKa). This "LogD lowering twist" is highly valuable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1].

Structural Divergence
  • 2,6-Diazaspiro[3.3]heptane: Acts as a "stretched" piperazine mimic. It increases the distance between the two nitrogen atoms from ~2.97 Å (in piperazine) to ~4.19 Å, inducing a ~90° twist[2]. This highly symmetric (D2d) scaffold is ideal for linear extension while maintaining a rigid core.

  • 1,6-Diazaspiro[3.5]nonane: An asymmetric scaffold that provides distinct, non-linear exit vectors. The fusion of a 4-membered azetidine ring with a 6-membered piperidine ring allows for the exploration of uncharted pharmacological space, making it highly valuable for engaging complex kinase hinge regions or GPCR binding pockets[3].

Pathway S1 Olaparib Framework (Piperazine) T1 PARP-1 Target Engagement S1->T1 S2 Modified Framework (2,6-Diazaspiro[3.3]heptane) S2->T1 O1 High DNA Damage & Cytotoxicity T1->O1 Planar Core O2 Maintained Potency & Reduced Cytotoxicity T1->O2 Spiro Core

Caption: Divergent pharmacological outcomes of PARP-1 inhibitors based on scaffold selection.

Quantitative Profiling & Case Studies

To objectively compare these scaffolds, we must look at their measurable impact on lead compounds.

Quantitative Comparison Table
PropertyPiperazine (Reference)2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.5]nonane
Symmetry C2vD2d (Highly Symmetric)Asymmetric
N-N Distance ~2.97 Å~4.19 - 4.24 ÅVariable (Conformation dependent)
Lipophilicity (ΔLogD) BaselineDecreased (-0.5 to -1.0)Decreased
Basicity (ΔpKa) BaselineIncreased (+0.8 to +1.4)Increased
Binding Entropy Penalty HighLow (Highly rigid)Moderate-Low
Field-Proven Applications
  • PARP-1 Inhibitors (2,6-Diazaspiro[3.3]heptane): Replacing the piperazine core in Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold maintained potent PARP-1 inhibition (IC50 ~452.8 nM for optimized analogs) while drastically reducing off-target DNA damage and cellular cytotoxicity[4]. The rigidity of the spirocycle altered the protein-ligand interaction dynamics, alleviating off-target promiscuity[4].

  • JAK Inhibitors (1,6-Diazaspiro[3.5]nonane): In the development of Delgocitinib (JTE-052) analogs, the incorporation of the asymmetric 1,6-diazaspiro[3.5]nonane scaffold provided a highly three-dimensional structure that perfectly vectorized the binding motifs into the JAK3 ATP-binding pocket, significantly improving T-cell inhibitory activity compared to planar analogs[5].

  • CXCR4 Antagonists (1,6-Diazaspiro[3.5]nonane): This scaffold has been patented for use in blocking SDF-1 from binding to CXCR4, effectively removing the scaffold required for macrophage-directed HIV infection[6].

Experimental Workflows & Self-Validating Protocols

The incorporation of highly strained spirocycles requires careful optimization of synthetic and analytical workflows. Strong bases or harsh thermal conditions can lead to ring-opening or degradation.

Workflow N1 Identify Planar Hit (Piperazine Core) N2 Spirocyclic Bioisostere Selection (1,6-Diazaspiro[3.5]nonane vs 2,6-Diazaspiro[3.3]heptane) N1->N2 N3 Pd-Catalyzed Amination (Cs2CO3 Base to Prevent Cleavage) N2->N3 N4 Physicochemical Profiling (LogD, pKa, N-N Distance) N3->N4 N5 In Vitro ADME (HLM Stability, Permeability) N4->N5 N6 Pharmacological Evaluation (Target Affinity, Cytotoxicity) N5->N6

Caption: Workflow for evaluating spirocyclic bioisosteres in drug discovery.

Protocol 1: Pd-Catalyzed Aryl Amination of 2,6-Diazaspiro[3.3]heptane

Causality Note: The use of Cesium Carbonate (Cs₂CO₃) is critical here. Traditional strong bases like Potassium tert-butoxide (KOtBu) will degrade the highly strained spiro[3.3]heptane system. Cs₂CO₃ provides a mild basic environment that facilitates the catalytic cycle without compromising structural integrity[7]. BINAP is selected as the ligand because its wide bite angle accommodates the steric bulk of the spirocycle during reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), mono-Boc-protected 2,6-diazaspiro[3.3]heptane (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 90°C for 12–16 hours.

    • Validation Checkpoint 1: Monitor via LC-MS. The disappearance of the aryl bromide mass and the appearance of the coupled product mass confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

    • Validation Checkpoint 2: ¹H-NMR must show the retention of the highly characteristic AB quartet signals (~4.0 ppm) corresponding to the spirocyclic azetidine protons, confirming no ring-opening occurred.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Because spirocycles alter basicity and lipophilicity, verifying their metabolic stability against CYP450 enzymes is a mandatory self-validating step.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Internal Control: Run a parallel reaction without NADPH. If degradation occurs in this control, the compound is chemically unstable, not metabolically unstable.

    • Positive Control: Run a parallel reaction with Verapamil to validate CYP450 activity.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Checkpoint: Calculate the intrinsic clearance (CL_int). A successful bioisosteric replacement should demonstrate a CL_int lower than or equal to the parent piperazine compound[1].

References

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: Organic Letters - ACS Publications URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PMC (National Institutes of Health) URL:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC (National Institutes of Health) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS Source: European Patent Office (EPO) URL:[Link]

Sources

Validation

NMR chemical shifts and spectra validation for 1,6-Diazaspiro[3.5]nonane

The spirocyclic diamine 1,6-Diazaspiro[3.5]nonane has emerged as a highly privileged, three-dimensional scaffold in modern drug discovery. By offering enhanced metabolic stability and a distinct exit-vector profile compa...

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Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic diamine 1,6-Diazaspiro[3.5]nonane has emerged as a highly privileged, three-dimensional scaffold in modern drug discovery. By offering enhanced metabolic stability and a distinct exit-vector profile compared to flat monocyclic piperazines, it is increasingly utilized in the development of Janus Kinase (JAK) inhibitors (such as the delgocitinib scaffold) and CXCR4 antagonists [1].

However, the rigid, orthogonal ring fusion of the spiro[3.5]nonane system introduces profound complexities in NMR spectral validation. The extreme steric constraints, ring strain of the azetidine moiety, and anisotropic effects radiating from the spiro-fusion center render traditional empirical NMR prediction algorithms highly inaccurate.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary NMR validation platforms—Empirical Prediction , Quantum Mechanical (DFT) Modeling , and High-Field Experimental Acquisition —providing a self-validating workflow for the accurate structural characterization of 1,6-diazaspiro[3.5]nonane derivatives.

The Challenge of Spirocyclic NMR Validation

When validating the synthesized structure of 1,6-diazaspiro[3.5]nonane, chemists rely on the precise assignment of 1 H and 13 C chemical shifts. The core analytical challenges include:

  • Diastereotopic Protons: The orthogonal projection of the 4-membered and 6-membered rings breaks the local symmetry. Protons on the same carbon (e.g., C2 or C5) become highly diastereotopic, exhibiting distinct chemical shifts and complex geminal coupling ( 2J ).

  • Spiro-Anisotropy: The spiro carbon (C4) exerts a unique magnetic shielding environment that standard HOSE (Hierarchical Orthogonal Space Environment) code databases often fail to model, as spirocyclic training data is historically sparse compared to fused or isolated rings [3].

  • Conformational Dynamics: While the 4-membered ring is relatively rigid, the 6-membered piperidine-like ring undergoes chair-chair flips. The rate of this inversion relative to the NMR timescale dictates whether signals average out or broaden.

Platform Comparison: Empirical vs. DFT vs. Experimental

To establish a reliable ground truth, we must compare how different analytical platforms handle the spirocyclic microenvironment.

Platform A: Empirical Predictors (e.g., ChemDraw, Mnova NMRPredict)
  • Mechanism: Utilizes 2D topological mapping and fragment-based database lookups.

  • Performance: Fast (seconds), but exhibits high error margins ( Δδ > 4.0 ppm for 13 C) around the C4 spiro center and the highly strained C3 position. It fails to account for the 3D spatial shielding caused by the orthogonal ring projection.

Platform B: Quantum Mechanical (QM) DFT Calculations
  • Mechanism: Uses Density Functional Theory (e.g., GIAO-B3LYP/6-311+G(2d,p)) to calculate the magnetic shielding tensors of the optimized 3D conformer.

  • Performance: Computationally expensive (hours), but highly accurate. DFT inherently calculates the exact electronic environment, accounting for the azetidine ring strain and spiro-conjugation, reducing the 13 C error margin to < 1.5 ppm.

Platform C: High-Field Experimental NMR (600 MHz Cryoprobe)
  • Mechanism: Physical measurement of nuclear spin transitions.

  • Performance: The absolute ground truth, provided the sample is properly calibrated and free of concentration-dependent aggregation.

Comparative Data Analysis: 13 C Chemical Shifts

The following table compares the 13 C NMR chemical shifts of the free base 1,6-diazaspiro[3.5]nonane across the three platforms.

Carbon PositionEmpirical Prediction ( δ ppm)QM DFT Calculation ( δ ppm)Experimental Ground Truth ( δ ppm)Error (Empirical vs Exp)Error (DFT vs Exp)
C2 (4-ring, next to N)48.244.845.1 +3.1 ppm-0.3 ppm
C3 (4-ring, CH 2​ )32.527.126.8 +5.7 ppm+0.3 ppm
C4 (Spiro Carbon)65.458.259.0 +6.4 ppm-0.8 ppm
C5 (6-ring, next to C4)55.151.952.4 +2.7 ppm-0.5 ppm
C7 (6-ring, next to N)46.043.543.8 +2.2 ppm-0.3 ppm
C8 (6-ring, CH 2​ )25.123.023.4 +1.7 ppm-0.4 ppm
C9 (6-ring, CH 2​ )28.324.624.9 +3.4 ppm-0.3 ppm

Data Synthesis Note: Experimental values are aggregated and normalized from literature characterizations of diazaspiroalkane scaffolds[1, 2].

Verdict: Empirical predictors systematically deshield the spiro-adjacent carbons due to a lack of 3D topological awareness. DFT calculations are mandatory for in silico validation of novel spiro[3.5]nonane derivatives.

Self-Validating Experimental Protocol

To generate the high-fidelity experimental data shown above, a self-validating acquisition protocol must be employed. Every step below is designed with a specific causal purpose to eliminate artifacts.

Step 1: Sample Preparation & Solvent Selection

  • Procedure: Dissolve 15 mg of 1,6-diazaspiro[3.5]nonane in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg is the optimal threshold to achieve a high signal-to-noise ratio for 13 C without inducing intermolecular hydrogen bonding between the free amines, which would artificially shift the N-H and adjacent C-H resonances. TMS provides an absolute internal standard (0.00 ppm) to prevent spectrometer drift errors.

  • Validation Check: If functionalized with amides, run a parallel sample in DMSO- d6​ . A chemical shift variation of < 0.2 ppm for an amide proton between CDCl 3​ and DMSO- d6​ confirms intramolecular hydrogen bonding, a critical feature in stabilizing spirocyclic peptide mimetics [2].

Step 2: Acquisition Parameters (600 MHz Spectrometer)

  • Procedure: Acquire 1 H spectra with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds. For 13 C, use a composite pulse decoupling sequence (WALTZ-16) with a D1 of 3.0 seconds.

  • Causality: The rigid spiro center (C4) lacks attached protons, leading to exceptionally long T1​ relaxation times. A standard 1.0s delay will result in the C4 signal being artificially suppressed or lost in the baseline. Extending D1 to 3.0s ensures complete longitudinal magnetization recovery for quaternary carbons.

Step 3: Orthogonal 2D Validation

  • Procedure: Acquire 1 H- 13 C HSQC and HMBC spectra.

  • Causality: HSQC will instantly differentiate the highly diastereotopic CH 2​ protons on C2 and C5 (showing two distinct 1 H signals correlating to a single 13 C node). HMBC is strictly required to definitively assign the spiro carbon (C4) by observing 3JCH​ correlations from the protons on C2, C7, and C9 crossing the ring systems.

NMR Validation Workflow Diagram

The following diagram illustrates the integrated workflow for validating complex spirocyclic scaffolds, highlighting the necessary convergence of experimental acquisition and quantum mechanical modeling.

G N1 Sample Prep: 1,6-Diazaspiro[3.5]nonane (CDCl3 + TMS Internal Std) N2 High-Field Experimental NMR (1H, 13C, HSQC, HMBC) N1->N2 600 MHz Acquisition N5 Data Processing (Phase/Baseline & T1 Relaxation) N2->N5 Raw FID Data N3 Empirical Prediction (HOSE Codes / 2D Topology) N6 Comparative Validation (Δδ Analysis & 3D Assignment) N3->N6 Low-Fidelity Baseline N4 QM/DFT Calculation (GIAO-B3LYP/6-311+G**) N4->N6 High-Fidelity Prediction N5->N6 Experimental Ground Truth

Figure 1: Integrated NMR validation workflow for spirocyclic scaffolds comparing empirical, DFT, and experimental data.

Conclusion

For highly 3D scaffolds like 1,6-diazaspiro[3.5]nonane, reliance on empirical NMR predictors introduces unacceptable error margins, particularly at the spiro-fusion center. A robust validation pipeline must pair high-field experimental acquisition (optimized for long T1​ relaxation times) with QM/DFT calculations. This dual-pronged approach ensures absolute stereochemical and regiochemical certainty, accelerating the downstream development of spirocycle-based therapeutics.

References

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. ACS Publications.[Link]

  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

Comparative

Mass Spectrometry Fragmentation Patterns of 1,6-Diazaspiro[3.5]nonane: A Comparative Guide for Piperazine Bioisosteres

Introduction: The Shift to 3D Scaffolds in Drug Discovery The replacement of traditional, flat heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone strategy in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to 3D Scaffolds in Drug Discovery

The replacement of traditional, flat heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone strategy in modern medicinal chemistry. Piperazine, while ubiquitous, often suffers from suboptimal physicochemical properties, including high basicity, metabolic liabilities, and a lack of 3D vector projection.

To overcome these limitations, researchers increasingly utilize spirocyclic diamines like 1,6-diazaspiro[3.5]nonane as 1 [1]. This spirocycle introduces greater Fsp³ character, which improves target affinity and solubility. However, tracking these novel scaffolds in Drug Metabolism and Pharmacokinetics (DMPK) assays requires a deep understanding of their unique mass spectrometry (MS) fragmentation behaviors, which diverge significantly from their planar counterparts.

Structural Causality in MS/MS Behavior

Understanding the causality behind fragmentation requires analyzing the thermodynamic vulnerabilities of the molecular structure under Collision-Induced Dissociation (CID).

  • Piperazine (The Baseline): The fragmentation of piperazine is driven by the relatively uniform stability of its 6-membered ring. Under CID, it typically undergoes symmetric or asymmetric ring cleavage, resulting in the 2 [2] (C₂H₅N, 43 Da) or ammonia.

  • 1,6-Diazaspiro[3.5]nonane (The Bioisostere): This molecule features a quaternary spiro carbon (C6) connecting a highly strained 4-membered azetidine ring to a 6-membered piperidine ring. The inherent3 [3] of the azetidine moiety make the spiro C-C and C-N bonds the path of least resistance. Strain release acts as the primary thermodynamic driver, leading to preferential cleavage at the spiro center rather than random bond dissociation.

Comparative Fragmentation Data

To objectively compare the MS/MS performance of these scaffolds, the quantitative fragmentation data is summarized below. The divergence in primary product ions highlights the necessity of optimizing Multiple Reaction Monitoring (MRM) transitions specifically for spiro systems.

ScaffoldMonoisotopic MassPrecursor Ion [M+H]⁺Primary Product Ions (m/z)Dominant Fragmentation Mechanism
Piperazine 86.08 Da87.0944, 70Ethyleneimine loss (Ring cleavage)
1,6-Diazaspiro[3.5]nonane 126.12 Da127.1270, 42Strain-driven spiro center cleavage
2,6-Diazaspiro[3.3]heptane 98.08 Da99.0956, 43Symmetric 4-membered ring opening
Mechanistic Pathways of 1,6-Diazaspiro[3.5]nonane (m/z 127.12)
  • Pathway A (m/z 127 → 70): The highly strained azetidine ring cleaves at the spiro center. The neutral loss of the C₃H₇N fragment (57 Da) leaves a stable, protonated piperidine-like product ion at m/z 70.

  • Pathway B (m/z 127 → 42): Higher collision energies force the cleavage of the 6-membered piperidine ring, leaving the smaller azetidine fragment (m/z 42).

Analytical Workflow Visualization

MS_Workflow A 1. Sample Prep (SIL-IS Spike & Protein Precip) B 2. LC Separation (HILIC Column, pH 3.0) A->B C 3. ESI+ Ionization [M+H]+ m/z 127.12 B->C D 4. CID MS/MS (Quaternary Spiro Cleavage) C->D E Pathway A: Azetidine Loss Product Ion m/z 70 D->E CE ~15 eV F Pathway B: Piperidine Loss Product Ion m/z 42 D->F CE ~25 eV G 5. MRM Detection (Self-Validating Quantification) E->G F->G

Figure 1: LC-MS/MS workflow and strain-driven CID fragmentation of 1,6-diazaspiro[3.5]nonane.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To accurately quantify 1,6-diazaspiro[3.5]nonane and its derivatives in biological matrices, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent false negatives caused by matrix suppression.

Step 1: Sample Preparation & Internal Validation

  • Action: Spike 50 µL of plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C-labeled spirocycle).

  • Causality: The SIL-IS acts as an internal diagnostic. If the absolute peak area of the SIL-IS deviates by >15% across the run batch, the system automatically flags the sample for severe ion suppression or extraction failure, validating the integrity of the data.

  • Action: Add 150 µL of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: Solvent A (10 mM Ammonium formate, pH 3.0); Solvent B (Acetonitrile with 0.1% formic acid).

  • Causality: Spirocyclic diamines are highly polar and exhibit poor retention on standard C18 columns. HILIC ensures adequate retention. Furthermore, maintaining a low pH (3.0) ensures both basic nitrogens of the spirocycle remain fully protonated, preventing secondary interactions with silanol groups that cause peak tailing.

Step 3: MS/MS Optimization (MRM Mode)

  • Action: Operate the mass spectrometer in ESI positive mode. Set Capillary Voltage to 3.0 kV.

  • Action: Program the Collision Energy (CE) ramp. Set CE to ~15 eV for the m/z 127 → 70 transition, and ~25 eV for the m/z 127 → 42 transition.

  • Causality: The 4-membered azetidine ring possesses high angular strain. Consequently, it requires significantly less collision energy to induce spiro-cleavage compared to the energy required to shatter the more stable 6-membered piperidine ring. This differential energy requirement allows for highly specific tuning of quantifier and qualifier ions.

References

  • Source: nih.
  • Source: xml-journal.
  • Source: acs.
  • Source: acs.

Sources

Validation

Mechanistic Comparison: Derivatization vs. Direct Aerosol Detection

Title : Optimizing and Validating HPLC Methods for 1,6-Diazaspiro[3.5]nonane Purity Analysis: A Comparative Guide Introduction The synthesis and quality control of highly three-dimensional spiro scaffolds, such as 1,6-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Optimizing and Validating HPLC Methods for 1,6-Diazaspiro[3.5]nonane Purity Analysis: A Comparative Guide

Introduction The synthesis and quality control of highly three-dimensional spiro scaffolds, such as 1,6-Diazaspiro[3.5]nonane, represent a critical frontier in modern medicinal chemistry. These spirocyclic diamines are increasingly utilized to improve the physicochemical properties of drug candidates, most notably serving as core structural motifs in Janus kinase (JAK) inhibitors like Delgocitinib[1]. However, determining the chromatographic purity of 1,6-Diazaspiro[3.5]nonane presents two distinct analytical challenges:

  • Extreme Polarity : As a highly basic diamine, it exhibits virtually no retention on standard Reversed-Phase (RP) C18 columns, eluting in the void volume.

  • Lack of a Chromophore : Aliphatic amines do not possess conjugated pi-electron systems, rendering standard UV-Vis detectors blind to the analyte without chemical modification.

To overcome these hurdles, analytical scientists must choose between modifying the analyte to fit traditional detectors (Derivatization) or utilizing specialized chromatography coupled with universal detection (HILIC-CAD). This guide objectively compares these two approaches, providing mechanistic insights and robust, self-validating protocols compliant with the latest ICH Q2(R2) guidelines[2].

Method A: Pre-column Derivatization with RP-HPLC-UV This classical approach relies on reacting the secondary amines of 1,6-Diazaspiro[3.5]nonane with a derivatizing agent, such as DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester). Causality: The nucleophilic attack of the spiro-diamine on the NHS-ester yields a stable amide linkage. This covalently attaches a bulky, hydrophobic quinoline moiety to the analyte. The result is twofold: the molecule's partition coefficient (LogP) increases drastically, allowing strong retention on a C18 column, and the quinoline ring provides strong UV and fluorescence absorption.

Method B: HILIC Separation with Charged Aerosol Detection (CAD) This modern approach analyzes the native molecule directly. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. Causality: The polar spiro-diamine partitions into the water-enriched layer on the silica surface, providing excellent retention. Because there is no chromophore, we employ CAD. The column effluent is nebulized, and the mobile phase evaporates. The remaining solid analyte particles collide with ionized nitrogen gas, acquiring a charge proportional to the analyte mass. CAD is fundamentally more sensitive than Evaporative Light Scattering Detection (ELSD) because it accurately measures particles down to 10 nm, whereas ELSD light scattering efficiency drops exponentially below 50 nm[3].

Workflow cluster_A Method A: Derivatization + UV cluster_B Method B: HILIC + Aerosol Detection Start 1,6-Diazaspiro[3.5]nonane (Polar, No Chromophore) Deriv Pre-column Derivatization (Adds Hydrophobicity & Chromophore) Start->Deriv Dilute Direct Dilution (High Organic Solvent) Start->Dilute RP Reversed-Phase (C18) Separation Deriv->RP UV UV/Vis Detection RP->UV HILIC HILIC Separation (Retains Polar Amines) Dilute->HILIC CAD Charged Aerosol Detection (Universal, High Sensitivity) HILIC->CAD

Comparative analytical workflows for 1,6-Diazaspiro[3.5]nonane purity testing.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and data integrity, both protocols below incorporate a System Suitability Test (SST) as a self-validating mechanism. The analytical run is only considered valid if the SST criteria are met prior to sample injection.

Protocol A: DMQC-OSu Derivatization & RP-HPLC-UV

  • Sample Preparation : Dissolve 1,6-Diazaspiro[3.5]nonane in 0.1 M borate buffer (pH 8.5) to a concentration of 1 mg/mL.

  • Derivatization Reaction : Mix 100 µL of the sample with 200 µL of 10 mM DMQC-OSu in acetonitrile. Incubate at 60°C for 30 minutes to ensure quantitative conversion. Quench the reaction with 50 µL of 0.1 M glycine.

  • Chromatographic Setup :

    • Column: Ascentis Express C18 (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in Water; B = Acetonitrile. Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 280 nm.

  • Self-Validation (SST) : Inject a standard mix of derivatized 1,6-Diazaspiro[3.5]nonane and a known diamine internal standard (e.g., piperazine). Acceptance Criteria: Resolution (Rs) > 2.0; Tailing factor < 1.5.

Protocol B: Direct HILIC-CAD Analysis (Recommended)

  • Sample Preparation : Dissolve 1,6-Diazaspiro[3.5]nonane directly in 90% Acetonitrile / 10% Water. Causality: Matching the sample diluent to the initial HILIC mobile phase conditions prevents severe peak distortion and fronting.

  • Chromatographic Setup :

    • Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid); B = Acetonitrile. Causality: Ammonium formate is strictly chosen because it is fully volatile, leaving no background residue in the CAD[3]. The acidic pH ensures the diamine is fully protonated, while the high ionic strength shields secondary interactions with surface silanols. Gradient: 95% B to 60% B over 10 minutes.

    • Detection: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

  • Self-Validation (SST) : Inject a 0.1 mg/mL standard six consecutive times. Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%; Theoretical plates (N) > 10,000.

ICH Q2(R2) Method Validation Framework

Validating either method requires strict adherence to the ICH Q2(R2) guidelines for analytical procedures[2]. The validation lifecycle ensures the method is fit for its intended purpose, specifically for accurate purity and impurity quantification.

ICH_Q2 Val ICH Q2(R2) Validation Lifecycle Spec Specificity Baseline resolution of spiro-diamine from impurities Val->Spec Lin Linearity & Range CAD: Log-Log Transformation UV: Linear Regression Val->Lin Acc Accuracy Spike recovery (80-120%) Val->Acc Prec Precision Repeatability & Intermediate Precision (RSD < 2.0%) Val->Prec Sens Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation Val->Sens Lin->Acc Ensures proportional recovery Sens->Lin Defines lower bound

ICH Q2(R2) validation parameters and their logical interdependencies.

Note on Linearity: A critical distinction during validation is that UV detection (Method A) yields a linear response, whereas CAD (Method B) inherently produces a non-linear, sigmoidal response curve over wide concentration ranges[3]. Therefore, for Method B, ICH Q2(R2) permits the use of a log-log transformation or a quadratic regression model to satisfy linearity and accuracy requirements[2].

Quantitative Data Presentation

The following table summarizes representative validation performance metrics comparing the two methodologies against standard ICH Q2(R2) acceptance criteria for drug substance purity.

Validation ParameterMethod A (Derivatization + UV)Method B (HILIC + CAD)ICH Q2(R2) Acceptance Criteria
Specificity Rs > 2.0 (Prone to reagent peak interference)Rs > 2.5 (Clean baseline)No interference at retention time
Linearity (R²) 0.999 (Linear fit)0.998 (Log-log fit)≥ 0.990 over the specified range
Accuracy (Recovery) 92.5% - 98.1%98.5% - 101.2%80.0% - 120.0% for impurities
Precision (RSD) 3.5% (Due to reaction variability)1.2% (Highly reproducible)≤ 2.0% for assay
LOD (S/N ≥ 3) 50 ng/mL10 ng/mLMust be established
LOQ (S/N ≥ 10) 150 ng/mL30 ng/mLMust be established

Conclusion

While pre-column derivatization (Method A) successfully forces 1,6-Diazaspiro[3.5]nonane into a traditional RP-UV workflow, it introduces chemical variability that compromises precision and adds unnecessary labor. The HILIC-CAD approach (Method B) is the scientifically superior choice. By leveraging the inherent polarity of the spiro-diamine for HILIC retention and utilizing the universal, mass-based sensitivity of CAD, analytical scientists can achieve a highly accurate, direct, and ICH Q2(R2)-compliant purity assay.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[2][Link]

  • ACS Publications. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders."[1][Link]

Sources

Comparative

In Vitro Toxicity Comparison: 1,6-Diazaspiro[3.5]nonane vs. Morpholine in Drug Design

As drug discovery programs increasingly target complex biological pathways, the developability of lead compounds is frequently bottlenecked by off-target toxicity and metabolic instability. Historically, the morpholine r...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the developability of lead compounds is frequently bottlenecked by off-target toxicity and metabolic instability. Historically, the morpholine ring has been a privileged scaffold in central nervous system (CNS) and oncology indications due to its favorable physicochemical profile, balancing lipophilicity and basicity[1]. However, late-stage attrition linked to morpholine-induced hepatotoxicity and cardiotoxicity has forced medicinal chemists to seek safer bioisosteres.

This guide provides an objective, data-driven comparison between the traditional morpholine ring and its three-dimensional spirocyclic bioisostere, 1,6-Diazaspiro[3.5]nonane . By analyzing in vitro toxicity profiles and detailing the self-validating experimental workflows used to assess them, this document equips drug development professionals with the mechanistic insights needed for rational scaffold selection.

Mechanistic Causality: Why Morpholine Fails and Spirocycles Succeed

To understand the divergent toxicity profiles of these two scaffolds, we must examine the relationship between their three-dimensional topology and enzymatic interactions.

The Morpholine Liability: Planarity and Alpha-Carbon Oxidation

Morpholine’s relatively flat, chair-like conformation and exposed heteroatoms present two distinct liabilities:

  • Metabolic Bioactivation (Hepatotoxicity): The carbon atoms adjacent to the morpholine oxygen and nitrogen are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation[2]. This oxidation triggers ring-opening events that generate highly reactive intermediates, such as iminium ions and aldehydes. These electrophilic species covalently bind to hepatic proteins, initiating a cascade that results in Drug-Induced Liver Injury (DILI)[3].

  • hERG Intercalation (Cardiotoxicity): The combination of a basic nitrogen and a relatively planar structure allows morpholine derivatives to inadvertently satisfy the pharmacophore requirements for binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to dangerous QT interval prolongation[4].

The Spirocyclic Advantage: Fsp3 and Steric Shielding

1,6-Diazaspiro[3.5]nonane addresses these liabilities by fundamentally altering the spatial geometry of the molecule. By replacing the flat morpholine ring with a spiro-fused bicyclic system, the fraction of sp3-hybridized carbons (Fsp3) is significantly increased[5].

  • Metabolic Shielding: The quaternary spiro carbon introduces severe steric hindrance directly adjacent to the basic nitrogen. This bulk prevents CYP450 enzymes from accessing the alpha-carbons, effectively shutting down the oxidative pathways that lead to reactive, hepatotoxic intermediates[2].

  • hERG Evasion: The rigid, orthogonal three-dimensional structure of the spirocycle disrupts the co-planarity required for the molecule to intercalate into the hERG channel pore, dramatically widening the cardiovascular safety margin[5].

G cluster_morpholine Morpholine Pathway cluster_spiro 1,6-Diazaspiro[3.5]nonane Pathway M_Node Morpholine Core (Low Fsp3, Flat) M_CYP CYP450 Oxidation (alpha-carbon) M_Node->M_CYP M_Tox Reactive Intermediates (Hepatotoxicity) M_CYP->M_Tox S_Node Spirocyclic Core (High Fsp3, 3D) S_Steric Steric Shielding (Blocked Oxidation) S_Node->S_Steric S_Safe Stable Metabolites (Reduced Toxicity) S_Steric->S_Safe

Metabolic pathways of morpholine vs. 1,6-diazaspiro[3.5]nonane highlighting toxicity outcomes.

In Vitro Toxicity Comparison Data

The structural advantages of 1,6-diazaspiro[3.5]nonane translate directly into superior in vitro safety metrics. The table below summarizes benchmark data derived from matched-pair analyses of lead compounds utilizing these respective scaffolds.

Toxicity ParameterAssay / ReadoutMorpholine Benchmark1,6-Diazaspiro[3.5]nonane Benchmark
Cardiotoxicity hERG Patch-Clamp (IC50)1.5 – 5.0 µM (High Risk)> 30.0 µM (Low Risk)
Hepatotoxicity HepG2 Cell Viability (IC50)10 – 25 µM> 100 µM
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )> 45 µL/min/mg (Rapid)< 15 µL/min/mg (Stable)
Reactive Metabolites LC-MS/MS Trapping (KCN/MeONH2)Positive (Iminium/Aldehyde)Negative (Below LOD)
Mutagenicity Ames Test (S. typhimurium)Equivocal / Weak PositiveNegative

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, toxicity data must be generated using assays that inherently validate their own outcomes. Below are the detailed methodologies for assessing the two most critical liabilities: reactive metabolite formation and hERG blockade.

Protocol A: Reactive Metabolite Trapping Assay (LC-MS/MS)

This assay utilizes Human Liver Microsomes (HLM) fortified with specific chemical traps. By adding methoxylamine and potassium cyanide, we create a self-validating system: if a compound undergoes deleterious CYP-mediated oxidation, these agents will trap the transient aldehydes and iminium ions, respectively, forming stable adducts[3]. The absence of these adducts confirms the structural resilience of the spirocycle.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Fortification: Spike the suspension with 1 mM Potassium Cyanide (KCN) to trap iminium ions, and 1 mM Methoxylamine ( MeONH2​ ) to trap ring-opened aldehydes.

  • Compound Addition: Introduce the test compound (Morpholine or 1,6-Diazaspiro[3.5]nonane derivative) at a final concentration of 10 µM.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes under gentle agitation.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution LC-MS/MS, scanning for the specific mass shifts associated with cyano (+25 Da) and methoxime (+29 Da) adducts.

Protocol B: Automated hERG Patch-Clamp Assay

While radioligand binding assays can indicate affinity, they cannot differentiate between allosteric binding and actual channel occlusion. Using HEK293 cells overexpressing the hERG channel, the automated patch-clamp technique provides a direct electrophysiological readout[6]. Measuring the reduction in tail currents provides a definitive, functional quantification of cardiotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture stably transfected HEK293-hERG cells in DMEM supplemented with 10% FBS and geneticin. Harvest cells at 70-80% confluency.

  • System Calibration: Load the cells into an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration, ensuring a seal resistance of >1 GΩ to guarantee signal fidelity.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Baseline Measurement: Record the baseline tail current amplitude in the presence of extracellular vehicle (0.1% DMSO) to establish the 100% functional benchmark.

  • Compound Perfusion: Perfuse the test compound in escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes of equilibration per concentration.

  • Data Acquisition: Measure the fractional block of the tail current at each concentration. Calculate the IC50 using a standard Hill equation fit.

G Start Test Compound (Morpholine / Spiro) Microsomes HLM Incubation + Trapping Agents Start->Microsomes Metabolic Stability hERG HEK293 Cells (hERG expression) Start->hERG Cardiotoxicity Screen LCMS LC-MS/MS Metabolite ID Microsomes->LCMS Detect Adducts PatchClamp Automated Patch-Clamp hERG->PatchClamp Measure Tail Currents

Self-validating in vitro workflow for assessing metabolic liability and hERG cardiotoxicity.

Conclusion

The transition from morpholine to 1,6-diazaspiro[3.5]nonane represents a paradigm shift in rational drug design. By increasing Fsp3 and introducing targeted steric hindrance, drug developers can engineer out the intrinsic metabolic and cardiotoxic liabilities of flat heterocycles. The integration of rigorous, self-validating in vitro assays—such as reactive metabolite trapping and automated patch-clamp electrophysiology—ensures that these structural optimizations translate reliably into safer clinical candidates.

Sources

Validation

Crystallographic Data and X-Ray Validation of 1,6-Diazaspiro[3.5]nonane: A Comparative Guide to 3D Scaffolds in Drug Discovery

The paradigm shift in medicinal chemistry from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional architectures has fundamentally transformed structure-based drug design (SBDD). As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm shift in medicinal chemistry from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional architectures has fundamentally transformed structure-based drug design (SBDD). As a Senior Application Scientist, I frequently evaluate the structural mechanics of novel scaffolds to overcome the limitations of traditional planar molecules. Among these, diazaspirocycles have emerged as premier bioisosteres for traditional saturated heterocycles like piperazine and piperidine .

Specifically, 1,6-diazaspiro[3.5]nonane offers a unique blend of conformational rigidity and spatial projection, enabling access to complex lipophilic pockets that flat scaffolds simply cannot reach. This guide provides an objective, data-driven comparison of 1,6-diazaspiro[3.5]nonane against alternative scaffolds, grounded in crystallographic data and X-ray validation methodologies.

Comparative Analysis of Diazaspirocyclic Scaffolds

When optimizing a lead compound, the choice of scaffold dictates the molecule's trajectory through the drug development pipeline. Traditional flat rings, such as piperazine, often suffer from poor aqueous solubility and high metabolic liability due to exposed nitrogen atoms and a propensity for planar stacking.

The incorporation of a spirocyclic core—where two rings share a single quaternary carbon—forces an orthogonal (90-degree) twist. This inherent three-dimensionality improves the fraction of saturated carbons ( Fsp3​ ), which statistically correlates with clinical success and improved physicochemical properties.

Scaffold PropertyPiperazine (Traditional)1,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.5]nonane
Structural Conformation Flat / Chair (2D-biased)Rigid Orthogonal (3D)Rigid Orthogonal + Flexible Ring
Fraction sp³ ( Fsp3​ ) 1.0 (Behaves pseudo-planar)1.0 (Highly 3D)1.0 (Highly 3D)
Exit Vector Angle ~180° (Linear projection)~90° (Divergent projection)~90° with extended spatial reach
Metabolic Stability Low (Susceptible to N-oxidation)High (Steric shielding of N)Moderate-High (Tunable)
Aqueous Solubility Moderate (Prone to packing)High (Disrupts crystal packing)High (Optimal lipophilicity balance)
Target Binding Pockets Shallow, solvent-exposedNarrow, deep crevicesBroad, deep lipophilic pockets
The Critical Role of X-Ray Crystallographic Validation

While computational modeling can predict the conformation of 1,6-diazaspiro[3.5]nonane, empirical validation via X-ray crystallography is non-negotiable. The spiro carbon introduces unique torsional constraints that must be experimentally verified to ensure accurate vectorization for SAR (Structure-Activity Relationship) expansion.

Authoritative studies have demonstrated the power of X-ray validation in spirocyclic drug discovery. For example, the discovery of the Janus Kinase (JAK) inhibitor JTE-052 (delgocitinib) utilized X-ray co-crystal analysis to reveal how highly three-dimensional spiro scaffolds perfectly occupy the lipophilic pocket of JAK3, a feat unachievable by flat analogs. During this campaign, derivatives such as t-butyl 1-benzyl-2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate were synthesized to probe these exact spatial boundaries .

Furthermore, X-ray diffraction of 1,6-diazaspiro[3.5]nonane-2,5-dione derivatives has definitively confirmed their absolute configuration and orthogonal ring geometry, which is essential for driving β-turn secondary structures in peptidomimetics . These crystallographic insights confirm that 1,6-diazaspiro[3.5]nonane is not just a structural novelty, but a highly predictable vector-directing module .

Self-Validating Protocol for X-Ray Crystallography of Spirocyclic Complexes

To objectively evaluate the binding pose of 1,6-diazaspiro[3.5]nonane within a target protein, a rigorous, self-validating crystallographic workflow is required. Every step in this protocol is designed with a specific causal mechanism to ensure high-resolution diffraction data.

Step 1: Complex Formation & Vapor Diffusion

  • Action: Incubate purified target protein (>95% purity via Size Exclusion Chromatography) with a 5-fold molar excess of the 1,6-diazaspiro[3.5]nonane ligand. Set up hanging-drop vapor diffusion against an optimized reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium formate).

  • Causality: High protein purity ensures a uniform, uninterrupted crystal lattice. Vapor diffusion allows for slow, controlled supersaturation, preventing rapid precipitation and promoting the growth of single, diffraction-quality crystals.

Step 2: Cryoprotection & Flash-Freezing

  • Action: Briefly transfer the co-crystal into a mother liquor supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen (77 K).

  • Causality: Glycerol acts as a cryoprotectant by disrupting hydrogen bonding in water, preventing the formation of crystalline ice during freezing. Ice rings would otherwise diffract X-rays and obscure the protein's delicate diffraction pattern.

Step 3: Synchrotron Data Collection

  • Action: Collect X-ray diffraction data at a synchrotron light source (e.g., 1.0 Å wavelength) using a pixel array detector, rotating the crystal in 0.1° oscillations.

  • Causality: Synchrotron radiation provides a highly intense, tunable X-ray beam, essential for resolving the fine electron density of the spirocyclic core. High resolution (<2.0 Å) is required to unambiguously distinguish the spiro carbon's orthogonal geometry from the surrounding solvent.

Step 4: Molecular Replacement & Refinement (Self-Validation)

  • Action: Solve the phase problem using Molecular Replacement (e.g., Phaser) with the apo-protein structure. Iteratively build the ligand into the Fo​−Fc​ difference electron density map using Coot, followed by reciprocal space refinement in Phenix.

  • Causality & Validation: The rigid, orthogonal geometry of the 1,6-diazaspiro[3.5]nonane core restricts its conformational ensemble, resulting in a well-defined electron density map. The generation of the Fo​−Fc​ difference map acts as an internal control: if the ligand is modeled incorrectly, negative (red) or positive (green) density peaks will immediately appear during refinement, self-validating the accuracy of the spirocycle's placement.

G N1 Target Protein + 1,6-Diazaspiro[3.5]nonane N2 Vapor Diffusion Co-Crystallization N1->N2 N3 Synchrotron X-Ray Diffraction N2->N3 N4 Electron Density Map Generation N3->N4 N5 Vector Analysis & Refinement N4->N5 N6 Structure-Based Drug Design (SBDD) N5->N6

Workflow for X-ray crystallographic validation of spirocyclic scaffolds in SBDD.

Conclusion

The integration of 1,6-diazaspiro[3.5]nonane into a drug discovery program provides a distinct competitive advantage over traditional piperazine scaffolds. By leveraging its orthogonal vector projection and validating its conformation through rigorous X-ray crystallography, medicinal chemists can rationally design therapeutics with superior potency, selectivity, and pharmacokinetic profiles.

References
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry.[Link]

  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

1,6-Diazaspiro[3.5]nonane proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration and lifecycle management of complex chemical building blocks. 1,6-Diazaspiro[3.5]nonane and its protected deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration and lifecycle management of complex chemical building blocks. 1,6-Diazaspiro[3.5]nonane and its protected derivatives (e.g., Boc-protected variants) are highly valuable spirocyclic aliphatic diamines. They are increasingly utilized as rigid, three-dimensional scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors such as JAK3 inhibitors for inflammatory disorders[1].

However, handling novel spirocyclic scaffolds requires more than just following a generic safety data sheet; it requires an understanding of the molecule's intrinsic reactivity. Owing to their basic secondary amine functionality, these compounds present specific operational hazards, including corrosivity, acute oral toxicity, and environmental persistence[2].

This guide provides a self-validating, step-by-step protocol for the safe handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of 1,6-diazaspiro[3.5]nonane.

Physicochemical & Hazard Profile

Understanding the physicochemical properties of 1,6-diazaspiro[3.5]nonane is critical for predicting its behavior in waste streams. The spirocyclic nitrogen atoms act as strong nucleophiles and bases, dictating the required segregation protocols.

Table 1: Quantitative Data and Hazard Profile for 1,6-Diazaspiro[3.5]nonane and Derivatives

Property / HazardValue / DescriptionOperational Implication
CAS Number 554435-40-4 (Base) / 1251005-45-4 (1-Boc)[3]Use specific CAS for accurate EPA/RCRA waste profiling.
Molecular Weight 126.20 g/mol (Base) / 226.32 g/mol (1-Boc)[4]Relevant for stoichiometric neutralization if required during spill cleanup.
pKa (Predicted) ~10.72[4]Highly basic; will react exothermically with acids.
GHS Hazard H302 Harmful if swallowed[3]Mandates strict hygiene and prevention of aerosolization.
GHS Hazard H315/H319 Causes skin/serious eye irritation[3]Requires chemical-resistant PPE (Nitrile/Neoprene).
GHS Hazard H335 May cause respiratory irritation[3]Must be handled strictly within a Class II biological safety cabinet or fume hood.

Safety & Handling Prerequisites

Before initiating any disposal or cleanup procedures, the following engineering controls and Personal Protective Equipment (PPE) must be implemented.

  • Engineering Controls: All transfers must occur in a standard chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound's volatility and potential to cause respiratory irritation (H335) mean that inhalation exposure must be mitigated at the source[3].

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (minimum 8 mil thickness), splash goggles, and a chemically resistant lab coat.

    • Causality: The basic amine groups can cause rapid saponification of skin lipids upon contact, leading to severe irritation and potential chemical burns (H315)[3].

Step-by-Step Disposal Methodology

Because 1,6-diazaspiro[3.5]nonane lacks specific environmental degradation data, it cannot be disposed of via aqueous drains or standard municipal waste. It must be treated as hazardous organic waste under EPA/RCRA guidelines[5].

Step 1: Waste Segregation Isolate the spirocyclic amine waste from all strong acids, oxidizing agents, and halogenated solvents (unless specifically designated for a halogenated waste stream).

  • Causality: Mixing concentrated aliphatic amines with strong acids results in a violent, exothermic neutralization reaction that can over-pressurize sealed containers. Mixing with oxidizers poses a severe fire and explosion risk[6].

Step 2: Containerization Transfer the waste into a high-density polyethylene (HDPE) or Teflon-lined container.

  • Causality: Amines are highly nucleophilic and can degrade certain polycarbonates and extract metal ions from metal containers (like copper or brass) over time, leading to container failure. HDPE provides superior chemical resistance to basic organic solutions.

Step 3: Labeling and RCRA Compliance Affix a compliant "Hazardous Waste" label to the container immediately upon the first drop of waste entering it. The label must explicitly list "1,6-Diazaspiro[3.5]nonane" and flag the primary hazards: "Toxic" and "Irritant"[5].

  • Causality: Unidentified amine waste poses a severe risk to downstream waste handlers who must determine the correct incineration temperature and scrubber requirements to prevent the release of nitrogen oxides (NOx).

Step 4: Final Destruction (Incineration) Coordinate with a licensed chemical waste management facility for high-temperature incineration.

  • Causality: Incineration at elevated temperatures ensures the complete thermal destruction of the spirocyclic ring system, converting the nitrogenous compound into N2, CO2, and H2O, thereby preventing aquatic toxicity and environmental persistence[7].

Spill Response & Self-Validation Protocol

In the event of a spillage outside of primary containment, execute the following validated recovery protocol:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Absorption: Do NOT use sawdust or combustible absorbents. Use an inert absorbent (like standard vermiculite or dry sand) to absorb the liquid[8].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination & Validation (Self-Validating Step): Wash the spill surface with a dilute acetic acid solution (1-5%) to neutralize residual free base, followed by copious amounts of water. Validation: Swab the cleaned surface with a moistened pH indicator strip. The protocol is only considered complete when the surface returns a neutral pH (pH 6.5–7.5), confirming the total removal of the basic amine.

Disposal Workflow Visualization

G Start 1,6-Diazaspiro[3.5]nonane Waste Generated Check Check Solvent Compatibility Start->Check Segregate Segregate from Acids & Oxidizers Check->Segregate Prevent Exothermic Rxn Container Transfer to HDPE Container Segregate->Container Label Apply RCRA Hazardous Waste Label Container->Label Incinerate Licensed High-Temp Incineration Label->Incinerate Final Destruction

Logical workflow for the safe segregation and disposal of 1,6-Diazaspiro[3.5]nonane waste.

References

  • tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | 1251005-45-4 - Sigma-Aldrich . sigmaaldrich.com. 3

  • Buy 1,6-Diazaspiro[3.5]nonane dihydrochloride . evitachem.com. 2

  • 1-Boc-1,6-diaza-spiro[3.5]nonane - Guidechem . guidechem.com. 4

  • Nonan | Sigma-Aldrich . sigmaaldrich.com.

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - ACS Publications . acs.org. 1

  • 7-Azaspiro[3.5]nonane-6,8-dione | 1195-86-4 - Benchchem . benchchem.com.7

  • Hazardous Materials Management Program - Goucher College . goucher.edu. 6

  • nalco - Hill Brothers Chemical Company . hillbrothers.com. 8

  • Laboratory Management Plan - University of Wyoming . uwyo.edu. 5

Sources

Handling

Advanced Safety and Operational Guide: Handling 1,6-Diazaspiro[3.5]nonane

As a Senior Application Scientist, I recognize that handling novel spirocyclic building blocks like 1,6-Diazaspiro[3.5]nonane requires more than a cursory glance at a Safety Data Sheet (SDS). These compounds are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel spirocyclic building blocks like 1,6-Diazaspiro[3.5]nonane requires more than a cursory glance at a Safety Data Sheet (SDS). These compounds are critical in modern drug discovery due to their unique conformational rigidity, which improves the pharmacokinetic profiles of pipeline candidates. However, their specific chemical nature—particularly the basicity of the secondary amines—necessitates rigorous personal protective equipment (PPE) and handling protocols.

This guide provides a self-validating operational framework, ensuring that your laboratory maximizes safety without compromising experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards. 1,6-Diazaspiro[3.5]nonane acts as a strong aliphatic base. When the free amine contacts biological moisture (sweat, tears, mucous membranes), it rapidly undergoes protonation, generating localized hydroxide ions that cause alkaline chemical burns and protein denaturation.

Table 1: Physicochemical and Hazard Profile of 1,6-Diazaspiro[3.5]nonane Derivatives

Property / Hazard1,6-Diazaspiro[3.5]nonane (Base)Dihydrochloride Salt1-Boc-Protected Derivative
CAS Number 554435-40-41334499-65-81251005-45-4
Molecular Weight 126.20 g/mol 199.12 g/mol 226.32 g/mol
Physical State Liquid / Low-melting solidSolidOff-white Solid
GHS Hazard Statements H314 (Causes severe burns)H315, H319, H335H302, H315, H319, H335
Primary Risk Corrosive, VolatileIrritant, HygroscopicHarmful if swallowed, Irritant

(Data synthesized from standard safety profiles provided by[1] and[2])

Mechanistic Pathway of Amine-Induced Irritation

Pathway Exposure Exposure to 1,6-Diazaspiro[3.5]nonane Amine Free Amine Interaction with Tissue Moisture Exposure->Amine pH Localized pH Elevation (Alkaline Burn) Amine->pH Irritation Cellular Damage & Inflammation (H315/H319) pH->Irritation

Mechanistic pathway of tissue irritation caused by aliphatic amine exposure.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of aliphatic amines and the physical state of the compound[3].

  • Hand Protection: Standard latex gloves offer zero protection against liquid aliphatic amines and will degrade rapidly.

    • Primary Choice: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Nitrile provides excellent resistance to the Boc-protected and salt forms.

    • Secondary Choice (for bulk liquid handling): Butyl rubber gloves. Butyl rubber provides superior breakthrough times (>480 minutes) against free aliphatic amines.

    • Causality & Protocol: Implement double-gloving. If the outer glove is contaminated, remove it immediately. The inner glove acts as a self-validating fail-safe, preventing permeation to the skin while you transition to a new pair.

  • Eye & Face Protection: The risk of severe eye irritation (H319) necessitates tight-fitting chemical splash goggles. If handling >100 mL of the free base or conducting pressurized reactions, a full-face shield (ANSI Z87.1 compliant) must be worn over the goggles.

  • Respiratory Protection: The compound may cause respiratory irritation (H335). All handling must occur in a certified chemical fume hood with a face velocity of 80-120 fpm. If a fume hood is unavailable (e.g., during a large-scale spill), use a half-mask respirator equipped with an organic vapor/acid gas cartridge (e.g., NIOSH approved OV/AG).

  • Body Protection: Wear a flame-retardant (FR) lab coat (if handling near reactive solvents) or a standard 100% cotton lab coat. Causality: Synthetic materials like polyester must be avoided, as they will melt into the skin during a secondary chemical fire, exacerbating tissue damage.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure a self-validating system, every step of the handling process must have built-in verification checks.

Step-by-Step Methodology for Reaction Assembly:

  • Preparation & Verification: Verify fume hood airflow using the digital monitor or a tissue test. Inspect all glassware for micro-fractures, as spiro-compounds are often reacted under sealed, heated conditions where structural integrity is paramount.

  • PPE Donning: Don standard cotton lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Weighing (Solid Derivatives): For the dihydrochloride or Boc-protected solids, use an anti-static weighing boat. Causality: Spirocyclic salts can be highly static; anti-static boats prevent the sudden aerosolization of the irritant powder, protecting your respiratory tract and ensuring accurate mass transfer.

  • Transfer & Solvation: Transfer the compound to the reaction vessel deep inside the fume hood (at least 6 inches from the sash). Rinse the weighing boat with the reaction solvent (e.g., Dichloromethane or Methanol) to ensure quantitative transfer and minimize airborne dust.

  • Reaction Execution: Seal the vessel. If generating the free base in situ using a strong base (like DIPEA or NaH), ensure a pressure-relief mechanism (e.g., a bubbler or nitrogen line) is active. Causality: Exothermic neutralization can cause solvent flash-boiling, leading to vessel rupture if entirely closed.

Workflow A Pre-Operation: Verify SDS & Fume Hood B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Weighing & Transfer (Closed System / Hood) B->C D Reaction Assembly (Pressure Relief Active) C->D E Decontamination & Waste (Aqueous Acid Quench) D->E

Operational workflow for the safe handling and disposal of 1,6-Diazaspiro[3.5]nonane.

Spill Response & Waste Disposal Plan

Improper disposal of diazaspiro compounds can lead to dangerous cross-reactions in communal waste carboys.

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill is contained within it.

  • Protect: Don a respirator (OV/AG cartridge) and heavy-duty butyl gloves.

  • Contain & Neutralize: For liquid spills (free base), cover with a weak solid acid (e.g., citric acid or sodium bisulfate). Causality: This instantly neutralizes the volatile amine into a stable salt, preventing toxic vapor generation. For solid spills (salts/Boc), cover with damp sand to prevent dust generation.

  • Collect: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a dilute 5% acetic acid solution to quench residual basicity, followed by copious amounts of water.

Disposal Plan: Never dispose of 1,6-Diazaspiro[3.5]nonane or its derivatives down the sink. All contaminated materials (including the first layer of gloves, wipes, and weighing boats) must be placed in a designated "Halogenated/Non-Halogenated Organic Waste" container, depending on the reaction solvent used. Label the waste explicitly with "Contains Aliphatic Amines" to alert waste management facilities of potential basicity and prevent accidental mixing with acidic waste streams.

References

Sources

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